Scopine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMXSEMBHGTNKT-UPGAHCIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030466, DTXSID301151677 | |
| Record name | Scopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-45-3, 498-46-4 | |
| Record name | 6,7-Epoxytropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCOPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5LGM3Q28U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Scopine from Scopolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of scopine from scopolamine, with a primary focus on the prevalent and high-yielding reductive hydrolysis of scopolamine hydrobromide. This document details the experimental protocols, quantitative data, and logical workflows to support research, development, and manufacturing activities in the pharmaceutical sciences.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various anticholinergic drugs, most notably tiotropium bromide, a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). The efficient and high-purity synthesis of this compound is therefore of significant interest. While classical hydrolysis of the ester bond in scopolamine can yield this compound, the most commonly employed and industrially scalable method involves the reductive cleavage of the tropic acid moiety from scopolamine hydrobromide using a reducing agent such as sodium borohydride. This process is often referred to as a hydrolysis in the context of the work-up procedure required to break down borate complexes. This guide will focus on this reductive hydrolysis method.
Reaction Pathway: Reductive Hydrolysis
The conversion of scopolamine to this compound via reductive hydrolysis involves the use of a reducing agent to cleave the ester bond. The most cited method utilizes sodium borohydride in an alcoholic solvent. The reaction proceeds by the reduction of the ester to the corresponding alcohols, this compound and tropic alcohol.
Figure 1: General workflow for the synthesis of this compound hydrobromide from scopolamine hydrobromide trihydrate via reductive hydrolysis.
Quantitative Data Summary
The yield and purity of this compound hydrobromide are critical parameters in its synthesis. The following table summarizes quantitative data from various reported procedures.
| Parameter | Value | Reference |
| Starting Material | Scopolamine Hydrobromide Trihydrate | [1] |
| Reducing Agent | Sodium Borohydride (NaBH4) | [1][2][3] |
| Solvent | Ethanol | [1][2][3] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Yield of this compound HBr | 88.2 - 98.5% | [1] |
| Inorganic Impurities | < 5% (typically 0.5 - 4.0%) | [1] |
| Key Organic Impurity | Scopoline | [1] |
Detailed Experimental Protocols
The following protocols are based on documented laboratory and pilot-scale syntheses.
Laboratory Scale Synthesis of this compound Hydrochloride
This protocol is adapted from a comparative example in patent literature.[2]
Materials:
-
Scopolamine hydrobromide trihydrate (10.0 g, 22.84 mmol)
-
Absolute ethanol (100 mL)
-
Sodium borohydride (4.0 g, 105.7 mmol)
-
Water (4.8 mL)
-
Diethyl ether (50 mL)
-
2M Hydrochloric acid in diethyl ether
Procedure:
-
Suspend scopolamine hydrobromide trihydrate in absolute ethanol in a reaction vessel and cool to approximately 0 °C.
-
Add sodium borohydride portion-wise, maintaining the internal temperature at a maximum of 30 °C.
-
Add water to the reaction mixture.
-
Stir the reaction for 3.5 hours, monitoring for completion.
-
Upon completion, add diethyl ether.
-
Cool the reaction mixture to 0 °C and acidify to a pH of about 2 with 2M hydrochloric acid in diethyl ether.
-
Isolate the precipitated this compound hydrochloride.
Optimized Large-Scale Production of this compound Hydrobromide
This protocol is an example of a scaled-up process for higher yields and purity.[1]
Materials:
-
Scopolamine hydrobromide trihydrate (100 g, 228.2 mmol)
-
Ethanol (1 L)
-
Sodium borohydride (30.2 g, 798.7 mmol)
-
Hydrobromic acid (HBr) solution
Procedure:
-
Suspend scopolamine hydrobromide trihydrate in ethanol in a suitable reactor and cool the mixture to 0 °C.
-
Add sodium borohydride portion-wise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Filter the inorganic salts from the reaction mixture.
-
Concentrate the filtrate.
-
Add hydrobromic acid to the concentrated filtrate to precipitate this compound hydrobromide.
-
Isolate the crystalline this compound hydrobromide by filtration and dry under vacuum.
Key Process Considerations and Impurity Profile
The synthesis of this compound from scopolamine requires careful control of reaction conditions to maximize yield and minimize the formation of impurities.
Figure 2: Logical relationship between process parameters and product quality in this compound synthesis.
A critical aspect of this synthesis is the management of both organic and inorganic impurities. The primary organic impurity is scopoline, which can form under certain conditions.[1] Inorganic impurities, largely borate salts from the sodium borohydride, must be effectively removed during the work-up, as their presence can negatively impact the yield and purity of subsequent synthetic steps, such as the production of N-demethyl-tiotropium.[1][2] The purification process often involves the addition of water to the filtrate to precipitate insoluble inorganic salts, followed by filtration before the final crystallization of the this compound salt.[2]
The epoxide ring in this compound is sensitive to high temperatures, and decomposition can occur at temperatures above 50 °C.[1] Therefore, thermal exposure during steps like solvent evaporation should be carefully controlled.
Conclusion
The reductive hydrolysis of scopolamine hydrobromide with sodium borohydride is a robust and high-yielding method for the synthesis of this compound, a key pharmaceutical intermediate. Careful control of reaction temperature, reagent addition, and purification steps are essential to achieve high purity and yield, which are critical for the overall efficiency of manufacturing processes for drugs like tiotropium bromide. The detailed protocols and process considerations outlined in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. WO2021133280A1 - An improved process for preparation of this compound hydrobromide - Google Patents [patents.google.com]
- 2. EP2018379A2 - this compound salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
The Synthesis and Biological Frontier of Scopine Derivatives: A Technical Guide
Introduction: Scopine, a bicyclic tropane alkaloid, represents a pivotal scaffold in medicinal chemistry and pharmaceutical development. Derived from the natural product scopolamine, its rigid structure and inherent functionalities make it an ideal starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthetic methodologies used to create this compound derivatives and a comprehensive overview of their biological activities, with a focus on their applications as anticholinergic agents and central nervous system (CNS) targeting compounds. For researchers and drug development professionals, understanding the nuances of this compound chemistry and pharmacology is crucial for innovating new therapeutics.
I. Synthesis of this compound Derivatives
The journey from naturally occurring alkaloids to potent therapeutic agents involves sophisticated chemical transformations. The synthesis of this compound derivatives primarily begins with the isolation of the this compound core, followed by functionalization, most commonly through esterification.
Preparation of the this compound Intermediate
The most common and efficient method for obtaining the this compound core is through the chemical reduction of scopolamine. Scopolamine, readily available from plants of the Solanaceae family, serves as the primary precursor. The ester group in scopolamine is reduced, typically using a hydride-based reducing agent, to yield the free hydroxyl group characteristic of this compound.
A widely employed method involves the use of sodium borohydride. For instance, scopolamine hydrobromide can be reduced to this compound hydrochloride, which can then be converted to this compound base or other salts as needed for subsequent reactions.
Figure 1: General workflow for the synthesis of this compound derivatives.
Key Synthetic Reactions
Transesterification: This is a cornerstone reaction for producing a vast number of this compound esters, including the precursor to the widely used bronchodilator, tiotropium bromide. The reaction typically involves reacting this compound with a methyl ester, such as methyl di-(2-thienyl)glycolate, in the presence of a base.[1][2] Various basic conditions have been explored, from strong bases like sodium methoxide or sodium hydride to sterically hindered bases like potassium tert-butoxide, to drive the reaction to completion.[1] The choice of solvent (e.g., toluene, dimethylformamide) and temperature is critical for optimizing yield and minimizing side products.[1]
Quaternization: For derivatives intended as muscarinic antagonists, such as tiotropium, a final quaternization step is necessary. This involves reacting the tertiary amine of the this compound ring system with an alkylating agent, commonly methyl bromide, to form a quaternary ammonium salt.[2] This modification enhances the compound's affinity for the muscarinic receptor.
Prodrug Conjugation: this compound's ability to cross the blood-brain barrier has led to its use as a brain-targeting moiety. In this approach, a therapeutic agent, like the anticancer drug chlorambucil, is chemically linked to the hydroxyl group of this compound, creating a prodrug. This strategy leverages this compound's pharmacokinetic properties to deliver the active drug to the CNS.
Figure 2: Key steps in the synthesis of the anticholinergic drug tiotropium bromide.
Experimental Protocols
This protocol is adapted from procedures described in patent literature for the reduction of scopolamine.
-
Suspend scopolamine hydrobromide trihydrate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).
-
Cool the suspension to 0°C using an ice bath.
-
Add sodium borohydride (approx. 3.0 eq) portion-wise, ensuring the internal temperature does not exceed 30°C. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 16-24 hours to ensure completion.
-
Add water (approx. 0.5 mL per gram of starting material) to quench any remaining sodium borohydride.
-
Filter the mixture through a pad of diatomaceous earth (e.g., Celite) to remove inorganic salts, washing the pad with additional ethanol.
-
The resulting filtrate contains this compound. It can be acidified with an appropriate acid (e.g., HBr or HCl) to precipitate the corresponding salt or used directly as the base after solvent removal and workup.
This protocol is a generalized procedure based on methods for synthesizing the di-(2-thienyl)glycolic acid this compound ester.[1]
-
In a flask equipped with a condenser, dissolve this compound (1.0 eq) and methyl di-(2-thienyl)glycolate (1.0-1.05 eq) in toluene (approx. 5-10 mL per gram of this compound).
-
Heat the solution to 70-90°C with stirring.
-
Gradually add a strong base, such as sodium methoxide (1.0 eq), in portions over 15-30 minutes.
-
Maintain the reaction at 90°C under reduced pressure (10-30 kPa) for approximately 5 hours. During this time, methanol, a byproduct of the transesterification, is removed by distillation.
-
After the reaction is complete, cool the mixture and add it to a mixture of ice and 2M HCl to quench the reaction and neutralize the base.
-
The product can then be extracted into an organic solvent, followed by purification steps such as crystallization or chromatography.
II. Biological Activity of this compound Derivatives
The rigid tropane skeleton of this compound serves as an excellent anchor for positioning pharmacologically active moieties, leading to compounds with high affinity for various biological targets.
Anticholinergic Activity
The most prominent biological activity of this compound derivatives is their function as antagonists of muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in mediating the functions of the parasympathetic nervous system.
Mechanism of Action: this compound derivatives, particularly the quaternary ammonium salts like tiotropium bromide, act as competitive antagonists at mAChRs. They bind to the receptor's active site, physically blocking the endogenous neurotransmitter, acetylcholine, from binding and initiating a cellular response. This blockade of parasympathetic signaling leads to effects such as bronchodilation (relaxation of airway smooth muscle), reduced salivary and mucus secretion, and mydriasis (pupil dilation). Tiotropium, for example, exhibits a degree of selectivity for M1 and M3 receptor subtypes over M2, which contributes to its favorable therapeutic profile in treating chronic obstructive pulmonary disease (COPD).
Figure 3: Mechanism of action for anticholinergic this compound derivatives.
Central Nervous System (CNS) Activity
The lipophilic nature of the this compound scaffold allows certain derivatives to penetrate the blood-brain barrier (BBB), making it a valuable moiety for developing CNS-active drugs.
Brain-Targeting Prodrugs: A key example is the Chlorambucil-Scopine (CHLS) prodrug, designed to treat brain tumors like glioma. Chlorambucil, an alkylating agent, has poor BBB penetration on its own. By conjugating it to this compound, the resulting CHLS prodrug exhibits significantly enhanced brain uptake. Tissue distribution studies have shown that the concentration of CHLS in the brain can be over 12 times higher than that of chlorambucil alone. Once in the brain, the ester linkage is cleaved, releasing the active chlorambucil to exert its cytotoxic effects on glioma cells.
Figure 4: Brain-targeting logic of the Chlorambucil-Scopine (CHLS) prodrug.
Other CNS Targets: Research into other tropane alkaloids, structurally related to this compound, has shown that derivatives can be synthesized to target various CNS proteins, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This highlights the potential of the this compound scaffold for developing treatments for a range of neurological and psychiatric disorders.
Summary of Biological Activity Data
The following table summarizes key quantitative data for representative this compound derivatives, demonstrating their potency and therapeutic potential.
| Compound/Derivative | Biological Target/Assay | Activity Metric | Value | Reference |
| Tiotropium Bromide | Muscarinic Receptors (M1, M3) | Antagonist | High Affinity | [2] |
| Chlorambucil-Scopine (CHLS) | C6 Glioma Cell Viability | IC₅₀ | 65.42 nM | |
| Chlorambucil (Control) | C6 Glioma Cell Viability | IC₅₀ | > 400 nM | |
| CHLS Prodrug | Brain Tissue Distribution | Cmax (vs. CHL) | 12.2-fold increase | |
| CHLS Prodrug | Brain Tissue Distribution | AUC₀-t (vs. CHL) | 14.25-fold increase |
Experimental Protocols (Biological Assays)
This is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
-
Cell Culture: Culture glioma cells (e.g., C6) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., CHLS) and a control (e.g., Chlorambucil) in culture media.
-
Incubation: Remove the old media from the wells and add the media containing the various concentrations of the test compounds. Include untreated wells as a negative control. Incubate the plates for 48-72 hours.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions. This typically involves adding the reagent and incubating for a specified time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the untreated control wells. Plot the cell viability (%) against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
III. Conclusion and Future Perspectives
This compound derivatives have firmly established their importance in pharmacology, from potent anticholinergics that manage respiratory diseases to innovative prodrugs that target the central nervous system. The synthetic versatility of the this compound scaffold allows for fine-tuning of its physicochemical and pharmacological properties. Future research is likely to expand on the use of this compound as a CNS delivery vector for a wider range of therapeutics. Furthermore, the exploration of novel ester and ether derivatives may uncover compounds with unique activities against new biological targets, continuing the evolution of this remarkable natural product scaffold into next-generation medicines. The detailed understanding of the synthesis and structure-activity relationships presented in this guide serves as a foundational resource for scientists dedicated to this promising area of drug discovery.
References
The Enigmatic Metabolite: A Technical Guide to the Mechanism of Action of Scopine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine, a well-known tropane alkaloid with potent anticholinergic properties, undergoes extensive metabolism in the body, giving rise to a number of metabolites. Among these, scopine has emerged as a molecule of significant interest. While historically overshadowed by its parent compound, recent research has begun to illuminate the unique pharmacological profile of this compound, suggesting it is more than just an inactive byproduct. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.
Core Mechanism of Action: Interaction with Muscarinic Acetylcholine Receptors
The primary mechanism of action of this compound, elucidated through in vitro studies, is its interaction with muscarinic acetylcholine receptors (mAChRs). Unlike its parent compound, scopolamine, which is a potent antagonist, this compound exhibits a more nuanced interaction profile.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the key quantitative data regarding this compound's binding affinity for cholinergic receptors.
| Receptor Target | Parameter | Value | Reference |
| Muscarinic Acetylcholine Receptors | IC50 | 3 µM | [1] |
| Nicotinic Acetylcholine Receptors | IC50 | >500 µM | [1] |
This data clearly demonstrates that this compound is a selective ligand for muscarinic receptors, with significantly lower affinity for nicotinic receptors. The micromolar affinity for mAChRs suggests that at physiological concentrations following scopolamine administration, this compound may contribute to the overall cholinergic modulation.
Signaling Pathways
Upon binding to muscarinic receptors, this compound is likely to modulate downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways: the Gq/11 pathway and the Gi/o pathway.[2][3]
Postulated Signaling Cascade of this compound at Muscarinic Receptors
Figure 1: Postulated Gq/11 signaling pathway for this compound.
The binding of this compound to M1, M3, and M5 muscarinic receptor subtypes is expected to activate the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These second messengers orchestrate a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.[2][4]
Figure 2: Postulated Gi/o signaling pathway for this compound.
Conversely, interaction with M2 and M4 receptors would likely activate the Gi/o pathway. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced excitability.[2]
A Novel Role: Brain-Targeting Moiety
Beyond its direct receptor interactions, this compound has been identified as a promising brain-targeting moiety. This property is of considerable interest for the development of drugs aimed at treating central nervous system (CNS) disorders, which are often hindered by the blood-brain barrier (BBB).
The Chlorambucil-Scopine (CHLS) Prodrug
A notable example is the synthesis of a chlorambucil-scopine (CHLS) prodrug.[5][6] Studies have shown that conjugating the anticancer agent chlorambucil to this compound significantly enhances its brain uptake.
Quantitative Data: Brain Uptake of CHLS
| Parameter | Fold Increase (CHLS vs. Chlorambucil) | Reference |
| Brain AUC(0-t) | 14.25 | [5][6] |
| Brain Cmax | 12.20 | [5][6] |
This enhanced brain penetration translated to superior anti-glioma activity in vitro.[5][6] The exact mechanism by which this compound facilitates BBB transport is still under investigation but is thought to involve an energy-dependent process.[5]
Figure 3: Workflow of CHLS from synthesis to action.
Experimental Protocols
A comprehensive understanding of this compound's mechanism of action relies on a suite of established and adaptable experimental protocols.
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
Methodology: This assay is typically performed using cell membranes expressing specific muscarinic receptor subtypes (M1-M5).
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended. Protein concentration is determined using a standard method like the Lowry assay.[7]
-
Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression and converted to a Ki value using the Cheng-Prusoff equation.[8]
In Vivo Microdialysis
Objective: To measure the extracellular levels of this compound and neurotransmitters in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[9][10]
-
Sample Collection: Collect the dialysate, which contains molecules that have diffused from the extracellular fluid across the probe's semipermeable membrane, at regular intervals.
-
Analysis: Analyze the dialysate samples for this compound and neurotransmitter concentrations using a sensitive analytical technique such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[9]
Quantitative Analysis of this compound in Biological Samples
Objective: To determine the concentration of this compound in plasma and brain tissue.
Methodology:
-
Sample Preparation:
-
Chromatographic Separation: Separate this compound from other components in the sample using a reversed-phase HPLC column.
-
Mass Spectrometric Detection: Detect and quantify this compound using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. An internal standard is used for accurate quantification.[11]
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic effects of this compound or its conjugates on cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., glioma cells) in a 96-well plate and allow them to adhere.
-
Treatment: Expose the cells to varying concentrations of this compound or a this compound-containing compound for a specified period.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[13]
Metabolic Pathway of Scopolamine to this compound
This compound is formed through the hydrolysis of scopolamine. This metabolic conversion is a key step in the detoxification and elimination of scopolamine from the body.
Figure 4: Metabolic conversion of scopolamine to this compound.
Conclusion and Future Directions
The available evidence clearly indicates that this compound, a primary metabolite of scopolamine, is not an inert molecule. Its selective, albeit moderate, affinity for muscarinic acetylcholine receptors suggests a potential role in modulating cholinergic neurotransmission. Furthermore, its capacity to act as a brain-targeting moiety opens up exciting new avenues for the delivery of therapeutics to the central nervous system.
Future research should focus on several key areas to further elucidate the mechanism of action of this compound:
-
Detailed Signaling Studies: Investigating the specific downstream second messenger systems (e.g., intracellular calcium, cAMP) affected by this compound binding to different muscarinic receptor subtypes.
-
In Vivo Functional Studies: Conducting in vivo experiments to determine the physiological and behavioral effects of this compound administration alone, independent of scopolamine.
-
BBB Transport Mechanism: Elucidating the precise molecular mechanisms by which this compound facilitates transport across the blood-brain barrier.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing robust PK/PD models to correlate this compound concentrations with its pharmacological effects.
A deeper understanding of this compound's mechanism of action will not only provide a more complete picture of scopolamine's pharmacology but also has the potential to unlock new therapeutic strategies for a range of neurological disorders.
References
- 1. Synthesis and biophysical characterization of chlorambucil anticancer ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Second messengers in cholinergic-induced convulsions and neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a novel brain-targeting moiety enhances the brain uptake of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.usm.my [eprints.usm.my]
- 8. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uva.theopenscholar.com [uva.theopenscholar.com]
- 10. goums.ac.ir [goums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
The Role of Scopine in Tropane Alkaloid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropane alkaloids (TAs), notably hyoscyamine and scopolamine, are indispensable anticholinergic agents in modern medicine. Their biosynthesis in plants, primarily within the Solanaceae family, is a complex enzymatic pathway. This technical guide provides an in-depth exploration of the formation of the scopine moiety, a critical structural component of the pharmaceutically valuable alkaloid, scopolamine. Contrary to any role as a free precursor, the this compound structure is synthesized in situ from hyoscyamine through a dual-action catalytic process. This guide details the core biosynthetic pathway, presents quantitative data on key enzymatic reactions, outlines detailed experimental protocols for pathway analysis and manipulation, and provides visual diagrams of the biochemical and experimental workflows.
The Core Biosynthetic Pathway of Tropane Alkaloids
The biosynthesis of tropane alkaloids originates from the amino acids L-arginine and L-phenylalanine. L-arginine provides the tropane ring skeleton via putrescine, while L-phenylalanine is the precursor to the tropic acid moiety of hyoscyamine and scopolamine. The formation of the core tropane structure, tropinone, is a critical juncture. Tropinone is then stereospecifically reduced by tropinone reductase I (TR-I) to tropine, the precursor for hyoscyamine and scopolamine.
The final and crucial steps in scopolamine synthesis involve the conversion of hyoscyamine, which is an ester of tropine and tropic acid. This conversion is catalyzed by the bifunctional, non-heme dioxygenase, hyoscyamine 6β-hydroxylase (H6H) . This single enzyme performs a two-step reaction on the hyoscyamine molecule:
-
Hydroxylation: H6H first hydroxylates hyoscyamine at the 6β-position of the tropane ring, forming 6β-hydroxyhyoscyamine (also known as anisodamine).
-
Epoxidation: Subsequently, the same enzyme catalyzes an oxidative ring closure (epoxidation) between the 6β-hydroxyl group and the C7 position of the tropane ring, forming the characteristic epoxide bridge of the this compound moiety within the final product, scopolamine.
Therefore, free this compound is not an intermediate in the forward biosynthesis of scopolamine . The this compound structure is formed after the esterification of tropine with tropic acid, directly on the hyoscyamine molecule.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the key steps leading to the formation of scopolamine.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of tropane alkaloid biosynthesis is governed by the kinetic properties of its key enzymes. The following tables summarize important kinetic parameters and product yields reported in the literature.
Table 1: Kinetic Parameters of Key Enzymes in Tropane Alkaloid Biosynthesis
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Putrescine N-methyltransferase (PMT) | Multiple Solanaceae | Putrescine | - | 0.16 - 0.39 | [1] |
| Tropinone Reductase I (TR-I) | Datura stramonium | Tropinone | 4180 | 2.40 | [2] |
| Brugmansia aurea | Tropinone | 2650 | 2.93 | [2] | |
| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamus niger | Hyoscyamine | 35 | - | [3] |
| Hyoscyamus niger | 2-Oxoglutarate | 43 | - | [3] | |
| Datura metel | Hyoscyamine | 50 | - | [4] | |
| Datura metel | 2-Oxoglutarate | 50 | - | [4] | |
| Brugmansia sanguinea | Hyoscyamine | ~60 | - | [5] | |
| Atropa belladonna | Hyoscyamine | - | 10 ± 0.1 (kC6H) | [6] |
Table 2: Tropane Alkaloid Production in Various Plant Systems
| Plant System | Species | Key Genetic Modification | Hyoscyamine Content | Scopolamine Content | Reference |
| Hairy Root Culture | Hyoscyamus niger | Wild-type | 1.6 mg/g DW | 5.3 mg/g DW | [7] |
| Hairy Root Culture | Hyoscyamus niger | Wild-type (MS medium) | 2.7% DW | - | [8] |
| Hairy Root Culture | Hyoscyamus niger | Overexpression of pmt & h6h | - | 411 mg/L | [9] |
| Transgenic Plant | Atropa belladonna | Overexpression of pmt & h6h | - | up to 5.13 mg/g | [10][11] |
| Transgenic Plant | Atropa belladonna | Overexpression of h6h | Hyoscyamine almost completely converted | 7.3-fold increase vs. control | [12][13] |
DW = Dry Weight
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of tropane alkaloid biosynthesis.
Protocol for Extraction and HPLC Analysis of Hyoscyamine and Scopolamine
This protocol is adapted from methods described for the analysis of tropane alkaloids in Hyoscyamus and other Solanaceae species[14][15][16][17][18].
1. Plant Material Preparation:
-
Harvest plant tissue (e.g., roots, leaves) and freeze immediately in liquid nitrogen.
-
Lyophilize the frozen tissue to dryness and then grind into a fine powder.
2. Extraction:
-
Weigh approximately 100 mg of dried, powdered plant material into a centrifuge tube.
-
Add 1 mL of extraction solvent (e.g., methanol or a mixture of chloroform:methanol:25% ammonium hydroxide at 15:5:1 v/v/v).
-
Vortex thoroughly to ensure complete mixing.
-
Perform ultrasound-assisted extraction by placing the tube in an ultrasonic bath for 10-30 minutes at a controlled temperature (e.g., 25-45°C)[14].
-
Centrifuge the mixture at 12,000 rpm for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
-
System: A standard HPLC system with a DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer. A common mobile phase is a 75:25 (v/v) mixture of triethylammonium phosphate buffer (e.g., 30 mM, pH 6.2) and acetonitrile[15][16].
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Room temperature or controlled at 25°C.
-
Injection Volume: 20 µL.
4. Quantification:
-
Prepare standard solutions of hyoscyamine and scopolamine of known concentrations in the mobile phase.
-
Generate a standard curve by plotting peak area against concentration for each standard.
-
Quantify the alkaloids in the plant extracts by comparing their peak areas to the standard curve.
Enzyme Assay for Hyoscyamine 6β-Hydroxylase (H6H)
This protocol is based on the characterization of H6H from various Solanaceae species[3][4][5][6][19].
1. Enzyme Preparation:
-
Recombinantly express and purify H6H from a suitable host system (e.g., E. coli).
-
Alternatively, prepare a crude protein extract from plant roots known to have high H6H activity (e.g., Hyoscyamus niger hairy roots).
2. Reaction Mixture (Total Volume: 100 µL):
-
Buffer: 20 mM Tris-HCl, pH 7.6-7.8.
-
Substrate: 50-100 µM L-hyoscyamine.
-
Cofactors:
-
100 µM 2-oxoglutarate.
-
50 µM FeSO4.
-
1 mM Ascorbate.
-
Catalase (to remove H2O2).
-
-
Enzyme: Add a suitable amount of purified H6H or crude protein extract (e.g., 0.6 µM final concentration).
3. Reaction Procedure:
-
Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for a set period (e.g., 1 hour), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding an equal volume of ethyl acetate.
4. Product Analysis:
-
Vortex the tube vigorously to extract the alkaloids into the ethyl acetate phase.
-
Centrifuge to separate the phases.
-
Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of HPLC mobile phase.
-
Analyze the products (6β-hydroxyhyoscyamine and scopolamine) and remaining substrate (hyoscyamine) by HPLC as described in Protocol 3.1.
5. Kinetic Parameter Determination:
-
To determine Km and Vmax, vary the concentration of one substrate (e.g., hyoscyamine) while keeping the others saturated.
-
Measure the initial reaction velocity at each substrate concentration.
-
Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate the kinetic parameters.
Protocol for Agrobacterium-mediated Transformation of Hyoscyamus niger
This protocol provides a general framework for the genetic engineering of tropane alkaloid-producing plants, adapted from various Solanaceae transformation protocols[20][21].
1. Preparation of Agrobacterium tumefaciens:
-
Introduce a binary vector containing the gene of interest (e.g., h6h cDNA under the control of a CaMV 35S promoter) into a suitable Agrobacterium strain (e.g., EHA101, C58C1).
-
Grow a single colony of the transformed Agrobacterium in liquid LB medium with appropriate antibiotics overnight at 28°C.
-
Pellet the bacteria by centrifugation and resuspend in a liquid MS-based infection medium containing acetosyringone (e.g., 100 µM) to an OD600 of 0.6-0.8.
2. Explant Preparation and Infection:
-
Sterilize seeds of Hyoscyamus niger and germinate them on a hormone-free MS medium.
-
Excise explants (e.g., leaf discs, stem segments) from the sterile seedlings.
-
Immerse the explants in the Agrobacterium suspension for 15-30 minutes.
-
Blot the explants dry on sterile filter paper.
3. Co-cultivation:
-
Place the infected explants on a co-cultivation medium (MS medium with appropriate hormones for callus induction) and incubate in the dark at 22-25°C for 2-3 days.
4. Selection and Regeneration:
-
Transfer the explants to a selection medium. This is typically the same as the co-cultivation medium but supplemented with a selective agent (e.g., 50 mg/L kanamycin) and an antibiotic to eliminate Agrobacterium (e.g., 500 mg/L cefotaxime).
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Once resistant calli form and shoots begin to regenerate, transfer the shoots to a shoot elongation medium.
5. Rooting and Acclimatization:
-
Excise well-developed shoots (3-4 cm) and transfer them to a rooting medium (e.g., half-strength MS medium with an auxin like IBA).
-
Once a healthy root system has developed, carefully remove the plantlets from the agar, wash the roots, and transfer them to soil.
-
Acclimatize the plants in a high-humidity environment for 1-2 weeks before moving them to standard greenhouse conditions.
6. Analysis of Transgenic Plants:
-
Confirm the integration of the transgene using PCR on genomic DNA.
-
Analyze transgene expression using RT-qPCR.
-
Quantify changes in tropane alkaloid profiles using HPLC as described in Protocol 3.1.
Visualizing Workflows and Mechanisms
Experimental Workflow for Metabolic Engineering
This diagram outlines the typical workflow for enhancing scopolamine production in a plant like Atropa belladonna or Hyoscyamus niger.
Catalytic Mechanism of Hyoscyamine 6β-Hydroxylase (H6H)
This diagram illustrates the dual catalytic function of H6H, which is central to the formation of the this compound moiety.
Conclusion
The biosynthesis of scopolamine is a testament to the intricate and efficient nature of plant secondary metabolism. The key to the formation of its this compound moiety lies not with a free this compound precursor, but with the remarkable bifunctional enzyme hyoscyamine 6β-hydroxylase. This enzyme's ability to perform two distinct oxidative transformations—hydroxylation and epoxidation—on the intact hyoscyamine molecule is a critical control point in the pathway. For researchers in drug development and metabolic engineering, targeting the expression and efficiency of H6H, often in conjunction with upstream enzymes like PMT, remains the most promising strategy for enhancing the production of this vital pharmaceutical compound. The data and protocols provided in this guide offer a solid foundation for further research and development in this field.
References
- 1. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hyoscyamine 6 beta-hydroxylase, an enzyme involved in tropane alkaloid biosynthesis, is localized at the pericycle of the root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Optimized Substrate Positioning Enables Switches in C–H Cleavage Site and Reaction Outcome in the Hydroxylation-Epoxidation Sequence Catalyzed by Hyoscyamine 6β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of tropane alkaloids in Hyoscyamus niger (black henbane) hairy roots grown in bubble-column and spray bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. pnas.org [pnas.org]
- 10. Promoting scopolamine biosynthesis in transgenic Atropa belladonna plants with pmt and h6h overexpression under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the scopolamine production in transgenic plants of Atropa belladonna by overexpressing pmt and h6h genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Ultrasound-assisted extraction of scopolamine and hyoscyamine from Hyoscyamus niger roots using central compost design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sid.ir [sid.ir]
- 17. researchgate.net [researchgate.net]
- 18. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Exploring the Anticholinergic Properties of Scopine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anticholinergic properties of scopine, the core chemical scaffold of the potent antimuscarinic agent scopolamine. While this compound itself is largely inactive, its structural framework is fundamental to the pharmacological activity of scopolamine and related tropane alkaloids. This document details the mechanism of action, associated signaling pathways, quantitative binding data, and the experimental protocols used to characterize these properties.
Core Concepts: this compound and Anticholinergic Action
This compound is a tropane alkaloid characterized by a bicyclic structure containing a nitrogen heteroatom and a distinguishing 6,7-epoxy bridge. It is most commonly derived from the hydrolysis of scopolamine, a naturally occurring compound found in plants of the Solanaceae family.[1][2] Anticholinergic agents function by competitively inhibiting the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors in the central and peripheral nervous systems.[1][3] Compounds based on the this compound scaffold, like scopolamine, are non-selective antagonists for all five muscarinic acetylcholine receptor subtypes (M1-M5).[4]
This antagonism blocks parasympathetic nervous system signals, leading to a range of physiological effects, including decreased gastrointestinal motility and secretions, mydriasis (pupil dilation), and central nervous system effects like drowsiness.[1][3][5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound-based anticholinergics is competitive antagonism at muscarinic acetylcholine receptors (mAChRs).[1][4] These G-protein coupled receptors (GPCRs) are integral to numerous physiological functions. By binding to the same site as acetylcholine without activating the receptor, these antagonists prevent downstream signaling.
The five mAChR subtypes are linked to distinct G-protein signaling cascades:
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonism by a this compound-based compound blocks this entire cascade.[4]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of ion channels.[4] Antagonism prevents this inhibitory effect.
A notable pathway influenced by scopolamine, particularly through M2 receptor blockade, is the mTORC1-BDNF signaling pathway .[6][7] Blockade of M2-AChR in the medial prefrontal cortex activates this pathway, which is linked to synaptogenesis and has been identified as a key mechanism for the rapid antidepressant effects observed with scopolamine.[6][8]
References
- 1. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. M2-AChR Mediates Rapid Antidepressant Effects of Scopolamine Through Activating the mTORC1-BDNF Signaling Pathway in the Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patrinum.ch [patrinum.ch]
- 8. Scopolamine rapidly increases mTORC1 signaling, synaptogenesis, and antidepressant behavioral responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection and Quantification of Scopine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine is a tropane alkaloid and a key precursor in the biosynthesis of scopolamine, a valuable pharmaceutical compound with anticholinergic properties. The accurate detection and quantification of this compound are crucial for various applications, including the metabolic engineering of plants to enhance scopolamine production, the quality control of pharmaceutical preparations, and forensic analysis. This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic techniques. While specific validated methods for this compound are not abundantly available in the public literature, the protocols presented here are adapted from well-established methods for structurally similar tropane alkaloids, such as scopolamine and atropine, and provide a strong foundation for the development and validation of this compound-specific assays.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For tropane alkaloids like this compound, which may exhibit thermal instability, careful optimization of the GC inlet temperature and the use of derivatization are often necessary to achieve reliable and reproducible results.[1][2]
Application Note: GC-MS Analysis of this compound
This method is suitable for the qualitative and quantitative analysis of this compound in various matrices, including plant extracts and biological fluids. Derivatization is recommended to improve the thermal stability and chromatographic behavior of this compound.
Principle: The sample containing this compound is first extracted and then derivatized to a more volatile and thermally stable form, typically a trimethylsilyl (TMS) ether. The derivatized sample is then injected into the GC-MS system, where this compound is separated from other components on a capillary column and subsequently detected by the mass spectrometer.
Experimental Protocol: GC-MS
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample (e.g., plant extract digest, urine), add a suitable internal standard (e.g., atropine-d3).
-
Adjust the pH of the sample to approximately 9-10 with a suitable base (e.g., ammonium hydroxide).
-
Add 5 mL of an organic solvent (e.g., a mixture of hexane and ethyl acetate, 1:1 v/v).[3]
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250°C (Note: Lower temperatures should be tested to minimize thermal degradation).[1]
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Quantitative Data (Adapted for this compound)
The following table summarizes typical validation parameters for the GC-MS analysis of related tropane alkaloids, which can be used as a starting point for the validation of a this compound-specific method.
| Parameter | Typical Value for Tropane Alkaloids | Reference |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | [4] |
| Linearity Range | 5 - 1000 ng/mL | [4] |
| Recovery | 85 - 110% | [4] |
| Precision (RSD) | < 15% | [4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices. It often does not require derivatization.
Application Note: LC-MS/MS Analysis of this compound
This method provides high sensitivity and specificity for the quantification of this compound in various samples, including plant materials and biological fluids.
Principle: this compound is extracted from the sample matrix and separated from other components using reverse-phase liquid chromatography. The analyte is then ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the sample (e.g., diluted plant extract, plasma) onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elute this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.[5]
2. LC-MS/MS Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[3]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a this compound standard. For scopolamine, a related compound, the transition is m/z 304.2 → 138.1.[3] A similar approach would be used for this compound.
Quantitative Data (Adapted for this compound)
The following table presents typical validation parameters for the LC-MS/MS analysis of scopolamine, which can serve as a benchmark for a this compound method.
| Parameter | Typical Value for Scopolamine | Reference |
| Limit of Detection (LOD) | 0.5 - 5 pg/mL | [5] |
| Limit of Quantification (LOQ) | 1 - 10 pg/mg in hair | [3] |
| Linearity Range | 5 - 5000 pg/mL in serum | [5] |
| Recovery | > 80% | [3] |
| Precision (RSD) | < 10% | [5] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. While less sensitive, it can be suitable for the analysis of this compound in samples where the concentration is relatively high.
Application Note: HPLC-UV Analysis of this compound
This method is applicable for the quantification of this compound in pharmaceutical formulations and plant extracts with relatively high concentrations of the analyte.
Principle: this compound is extracted and separated by reverse-phase HPLC. The concentration of this compound is determined by measuring its absorbance at a specific wavelength using a UV detector.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
For Plant Material:
-
Extract 1 g of powdered plant material with 10 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter.
-
-
For Pharmaceutical Formulations:
-
Dissolve a known amount of the formulation in the mobile phase to achieve a target concentration within the linear range.
-
Filter the solution through a 0.45 µm filter.
-
2. HPLC-UV Conditions:
-
Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 5mM sodium 1-heptanesulfonate, pH 3.5) in a ratio of 25:75 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Detection Wavelength: this compound lacks a strong chromophore, so detection at low UV wavelengths (e.g., 200-210 nm) is necessary.[6]
Quantitative Data (Adapted for this compound)
The table below shows typical validation parameters for the HPLC-UV analysis of related tropane alkaloids.
| Parameter | Typical Value for Tropane Alkaloids | Reference |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | [7][8] |
| Limit of Quantification (LOQ) | 0.15 - 0.7 µg/mL | [7][8] |
| Linearity Range | 0.1 - 50 µg/mL | [6] |
| Recovery | 98 - 102% | [7] |
| Precision (RSD) | < 2% | [7] |
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of scopolamine, highlighting the central role of this compound as an intermediate.
Caption: Biosynthetic pathway of scopolamine showing the formation of this compound.
General Analytical Workflow
The diagram below outlines a typical workflow for the analysis of this compound from a sample matrix.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of atropine and scopolamine in hair by LC-MS/MS after Datura stramonium chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Scopine using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the structural analysis of scopine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It includes comprehensive experimental workflows, data presentation in tabular format, and visualization of the analytical processes. These methodologies are crucial for the identification, quantification, and structural confirmation of this compound in various research and development settings.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is particularly effective for analyzing tropane alkaloids like this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.
1.1.1 Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with a 50:50 methanol:water mixture to create working standards of desired concentrations (e.g., 1 µg/mL).
-
Matrix Samples (e.g., Plasma, Urine): For biological samples, a protein precipitation or liquid-liquid extraction step is necessary. To 100 µL of plasma, add 300 µL of acetonitrile, vortex for 3 minutes, and centrifuge at 15,000 x g for 10 minutes to precipitate proteins[1]. The supernatant can then be diluted and injected. Urine or feces samples may require solid-phase extraction (SPE) using C18 cartridges for cleanup[2].
1.1.2 Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 2 mM ammonium acetate in water, adjusted to pH 3.5 with formic acid[2][3].
-
Flow Rate: 0.4 mL/min[1].
-
Gradient: A typical gradient can be programmed as follows: 10% B for 1 min, ramp to 90% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate for 4 min.
-
Injection Volume: 3-5 µL[1].
-
Column Temperature: 30 °C[1].
1.1.3 Mass Spectrometry (MS) Conditions:
-
Instrument: A triple-quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: The protonated molecule [M+H]⁺ for this compound (C₈H₁₃NO₂) has a calculated m/z of approximately 156.102. The instrument will select for this precursor ion (e.g., m/z 156.1)[4].
-
MS/MS Analysis: The selected precursor ion is subjected to Collision-Induced Dissociation (CID) to generate product ions. Collision energy should be optimized to produce a rich fragmentation spectrum.
-
Data Acquisition: Data is acquired in Multiple Reaction Monitoring (MRM) mode for quantification or full scan MS/MS mode for structural confirmation.
Data Presentation: ESI-MS/MS Fragmentation of this compound
The fragmentation of the this compound precursor ion [M+H]⁺ (m/z ≈ 156.1) provides characteristic product ions useful for its identification. The quantitative data below is derived from experimental evidence.[4]
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity (%) | Putative Fragment |
| 156.102 | 156.102 | 100.00 | [M+H]⁺ |
| 156.102 | 110.097 | 24.55 | [M+H - C₂H₄O]⁺ |
| 156.102 | 84.083 | 43.85 | [M+H - C₃H₄O₂]⁺ |
| 156.102 | 44.050 | 50.33 | [C₂H₆N]⁺ |
| 156.102 | 42.034 | 78.92 | [C₂H₄N]⁺ |
Mandatory Visualization: Mass Spectrometry Workflow
References
Application Notes and Protocols for the Purification of Scopine from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of scopine from typical reaction mixtures, particularly following the reduction of scopolamine. The described methods include liquid-liquid extraction, crystallization, and column chromatography, designed to yield high-purity this compound suitable for subsequent synthetic applications, such as the production of tiotropium bromide.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the anticholinergic agent tiotropium bromide.[1][2] Its purity is critical as impurities can affect the yield and quality of the final active pharmaceutical ingredient.[1] The primary source of crude this compound is the chemical reduction of scopolamine. The resulting reaction mixture typically contains this compound, unreacted starting material, byproducts such as scopoline, and inorganic salts from the reagents used.[1] This document outlines three effective protocols for the purification of this compound from such mixtures.
Purification Strategies Overview
A typical purification workflow for this compound from a reaction mixture involves an initial extraction to separate the basic this compound from acidic and neutral impurities, followed by a crystallization step to obtain a high-purity salt form (e.g., hydrobromide). Alternatively, column chromatography can be employed for the purification of the this compound free base.
References
Application Notes and Protocols: Scopine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine, a tropane alkaloid with a distinctive bicyclic framework, serves as a highly valuable and versatile chiral building block in modern organic synthesis. Its unique stereochemistry and reactive functional groups, including a hydroxyl group and an epoxide, make it an attractive starting material for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] this compound's structural similarity to naturally occurring alkaloids has positioned it as a key intermediate in the development of novel therapeutics, especially those targeting neurological disorders.[1][2] These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for its preparation and key transformations, quantitative data for comparative analysis, and visual diagrams of synthetic pathways.
Data Presentation
Table 1: Synthesis of this compound and Key Derivatives - Reaction Yields
| Entry | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Hydrolysis/Reduction | Scopolamine Hydrobromide Trihydrate | Sodium Borohydride, Ethanol, 0 °C to RT | This compound Hydrobromide | 88.2 - 98.5 | WO2021133280A1 |
| 2 | Transesterification | This compound | Methyl di-(2-thienyl)glycolate, Sodium metal, Toluene, ≤ 95 °C | Di-(2-thienyl)glycolic acid this compound ester | 45 - 70 | WO2013135219A1[3] |
| 3 | Transesterification | This compound | Methyl di-(2-thienyl)glycolate, NaH, DBU, DMF, 60 °C | Di-(2-thienyl)glycolic acid this compound ester | > 60 | WO2009087419A1[4] |
| 4 | Amination | Scopolamine Hydrobromide | Piperidine, 120 °C | This compound 3-(N-piperidino)-2-phenylpropionate | 88 | (PDF) Synthesis of this compound 3-amino-2-phenylpropionate derivatives |
| 5 | Amination | Scopolamine Hydrobromide | Morpholine, 120 °C | This compound 3-(N-morpholino)-2-phenylpropionate | 70 | (PDF) Synthesis of this compound 3-amino-2-phenylpropionate derivatives |
Table 2: Biological Activity of this compound-Containing Compounds
| Compound | Target/Application | Assay | Result | Reference |
| Chlorambucil-Scopine (CHLS) Prodrug | Anti-glioma | C6 cell line cytotoxicity | IC50 = 65.42 nM/mL | This compound as a novel brain-targeting moiety enhances the brain uptake of chlorambucil[3] |
| Chlorambucil (CHL) | Anti-glioma | C6 cell line cytotoxicity | IC50 > 400 nM/mL | This compound as a novel brain-targeting moiety enhances the brain uptake of chlorambucil[3] |
| Scopolamine | Muscarinic Acetylcholine Receptor Antagonist | Oocyte 5-HT3 receptor inhibition | IC50 = 2.09 μM | The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors |
| Atropine | Muscarinic Acetylcholine Receptor Antagonist | Oocyte 5-HT3 receptor inhibition | IC50 = 1.74 μM | The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrobromide from Scopolamine Hydrobromide Trihydrate
This protocol describes the preparation of this compound hydrobromide by the reduction of the ester group of scopolamine.
Materials:
-
Scopolamine hydrobromide trihydrate
-
Absolute Ethanol
-
Sodium borohydride
-
Water
-
Diethyl ether
-
Hydrobromic acid (2 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Suspend scopolamine hydrobromide trihydrate (10.0 g, 22.84 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to approximately 0 °C using an ice bath.
-
Add sodium borohydride (4.0 g, 105.7 mmol) portion-wise to the stirred suspension, maintaining the temperature below 30 °C.
-
After the addition is complete, add water (4.8 mL) to the reaction mixture.
-
Allow the reaction mixture to stir for 3.5 hours.
-
Upon completion of the reaction (monitored by TLC), add diethyl ether (50 mL).
-
Acidify the mixture to pH 3 with 2 M hydrobromic acid.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the solid under vacuum to yield this compound hydrobromide.
Expected Yield: 88.2 - 98.5%
Protocol 2: Transesterification of this compound with Methyl di-(2-thienyl)glycolate
This protocol details the synthesis of di-(2-thienyl)glycolic acid this compound ester, a key intermediate in the synthesis of tiotropium bromide.[5]
Materials:
-
This compound
-
Methyl di-(2-thienyl)glycolate
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Vacuum pump and nitrogen line
-
Hydrobromic acid (2 M)
Procedure:
-
Suspend this compound hydrobromide (15 g) in dimethylformamide (165 mL) in a round-bottom flask at room temperature.
-
Add anhydrous potassium carbonate (17.6 g) and stir the mixture for one hour.
-
In a separate flask, dissolve methyl di-(2-thienyl)glycolate (16.2 g) in dimethylformamide (30 mL).
-
Add the methyl di-(2-thienyl)glycolate solution and additional anhydrous potassium carbonate (4.4 g) to the this compound mixture.
-
Heat the reaction mixture to 60 - 65 °C under vacuum with nitrogen stripping for 18 hours.
-
After the reaction is complete, add dimethylformamide (225 mL) to the mixture.
-
Cool the reaction mixture to 0 °C and acidify to pH 3 with 2 M hydrobromic acid.
-
The product can be isolated by extraction and further purified by crystallization.
Expected Yield: > 60%
Protocol 3: Synthesis of a Chlorambucil-Scopine Prodrug (Conceptual)
This conceptual protocol outlines a potential synthetic route for the esterification of chlorambucil with this compound to form a brain-targeting prodrug.
Materials:
-
Chlorambucil
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve chlorambucil (1 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add 4-dimethylaminopyridine (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Chlorambucil-Scopine ester.
Mandatory Visualizations
Caption: Synthesis of this compound from Scopolamine.
Caption: Transesterification of this compound.
Caption: Synthesis of Chlorambucil-Scopine Prodrug.
Conclusion
This compound's unique structural features and inherent chirality make it a powerful and versatile building block in organic synthesis. The protocols and data presented herein demonstrate its utility in the preparation of key pharmaceutical intermediates and novel drug candidates. Further exploration of this compound's reactivity is expected to lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2013135219A1 - A method of preparing the this compound ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form - Google Patents [patents.google.com]
- 4. WO2009087419A1 - Novel process for the preparation of this compound esters - Google Patents [patents.google.com]
- 5. WO2013046138A1 - Process for the preparation of this compound esters - Google Patents [patents.google.com]
Application of Scopine in the Synthesis of Tiotropium Bromide: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of scopine in the synthesis of the long-acting anticholinergic agent, tiotropium bromide. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to guide researchers in the development and optimization of this important pharmaceutical compound. Tiotropium bromide is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its synthesis is a critical process for ensuring the availability of this essential medication.
Synthetic Pathway Overview
The synthesis of tiotropium bromide from this compound generally involves a two-step process:
-
Esterification: this compound is reacted with a derivative of di-(2-thienyl)acetic acid to form a this compound ester intermediate.
-
Quaternization: The nitrogen atom in the this compound ester intermediate is quaternized using methyl bromide to yield the final product, tiotropium bromide.
Several variations of this general scheme exist, primarily differing in the choice of coupling agents, solvents, and reaction conditions.
Visualizing the Synthesis
The following diagram illustrates the general synthetic route from this compound to tiotropium bromide.
Caption: Synthetic pathway of tiotropium bromide from this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of tiotropium bromide from this compound, based on various patented methods.
| Step | Reactants | Key Reagents/Solvents | Yield (%) | Reference |
| Esterification | This compound, di-(2-thienyl)acetic acid | EDC, DMAP, Dichloromethane | 83% | [3] |
| Quaternization | This compound ester, Methyl bromide solution | Acetonitrile | 94% | [3][4] |
| Overall Process | Quaternized this compound ester | Oxygen-saturated acetonitrile, Triethylamine | 74% | [4][5] |
| Alternative Esterification | This compound oxalate, Diethylamine, MDTG | Acetone, Anhydrous potassium carbonate | 45-70% | [6] |
| Overall (Alternative) | This compound hydrobromide, MDTG | K2CO3, DMF, then MeBr in Acetonitrile | 42-61% | [7] |
MDTG: methyl di-(2-dithienyl)glycolate; DCC: N,N'-dicyclohexylcarbodiimide; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DMAP: 4-dimethylaminopyridine; DMF: Dimethylformamide.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the scientific literature and patents.[3][5][8] Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
Protocol 1: Synthesis of this compound Ester Intermediate via EDC Coupling
This protocol describes the esterification of this compound with di-(2-thienyl)acetic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound (0.1 moles, 15.5 g)
-
Di-(2-thienyl)acetic acid (0.11 moles, 24.6 g)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (0.11 moles, 17.1 g)
-
4-Dimethylaminopyridine (DMAP) (0.01 moles, 1.2 g)
-
Dichloromethane (100 ml)
-
Distilled water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (15.5 g) and di-(2-thienyl)acetic acid (24.6 g) in dichloromethane (100 ml) in a round-bottom flask.
-
To the obtained solution, add EDC (17.1 g) and DMAP (1.2 g).
-
Stir the mixture at room temperature for 16 hours.
-
After the reaction is complete, extract the product with distilled water (3 x 50 ml).
-
Separate the organic phase and dry it over anhydrous Na2SO4.
-
Filter the solution to remove the drying agent.
-
Remove the organic solvent under reduced pressure using a rotary evaporator to yield the this compound ester.[3]
Protocol 2: Quaternization of this compound Ester to Tiotropium Bromide
This protocol details the conversion of the this compound ester intermediate to tiotropium bromide using methyl bromide.
Materials:
-
This compound ester (0.0022 moles, 0.8 g)
-
Acetonitrile solution of methyl bromide (50% wt/wt) (1 ml)
-
Acetonitrile
-
Reaction vial/tube
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the this compound ester (0.8 g) in acetonitrile.
-
Add the acetonitrile solution of methyl bromide (1 ml) to the mixture.
-
Stir the resulting mixture at room temperature for 24-72 hours.[3][5] A solid precipitate will form.
-
Filter the solid precipitate and wash it with a suitable solvent, such as acetonitrile.
-
Dry the collected solid under low pressure to obtain quaternized this compound ester.[3][4]
Protocol 3: Final Conversion to Tiotropium Bromide
This protocol outlines the final step to obtain tiotropium bromide from the quaternized this compound ester.
Materials:
-
Quaternized this compound ester (1.32 mmol, 0.6 g)
-
Triethylamine (0.36 mL)
-
Oxygen-saturated acetonitrile (12 mL)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the quaternized this compound ester (0.6 g) and triethylamine (0.36 mL) in oxygen-saturated acetonitrile (12 mL).
-
A precipitate will form during the reaction.
-
Filter the precipitate and wash the solid with a suitable solvent, such as acetonitrile.
-
Dry the final product, tiotropium bromide, under vacuum.[5]
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedures described above.
Caption: Experimental workflow for the synthesis of tiotropium bromide.
Concluding Remarks
The synthesis of tiotropium bromide from this compound is a well-established process with multiple documented methodologies. The choice of a specific protocol will depend on factors such as desired yield, purity requirements, and scalability. The information provided in this document serves as a comprehensive resource for researchers and professionals involved in the synthesis and development of this vital respiratory medication. It is crucial to adhere to all laboratory safety guidelines and to perform reactions in a well-ventilated fume hood, especially when working with volatile and hazardous reagents like methyl bromide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 3. data.epo.org [data.epo.org]
- 4. WO2011123080A1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 5. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 6. US20150018556A1 - Process for Preparing Tiotropium Bromide - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
Application Notes and Protocols: Scopine Ester Derivatives in Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Scopine is a tropane alkaloid, a class of bicyclic organic compounds that occur naturally in many plants of the Solanaceae family.[1][2] It serves as a crucial chiral building block, or intermediate, in the synthesis of various pharmaceuticals.[3] While naturally occurring alkaloids like scopolamine and atropine are esters of this compound or the related tropine, respectively, synthetic modifications to the ester group have led to the development of new drugs with enhanced selectivity and therapeutic profiles.[4][5] These semi-synthetic this compound ester derivatives are particularly significant as antagonists of muscarinic acetylcholine receptors, finding applications in treating respiratory diseases, motion sickness, and other conditions.[6][7] This document provides an overview of their primary mechanism of action and detailed protocols for the synthesis of key derivatives.
Core Application: Muscarinic Receptor Antagonism
This compound ester derivatives predominantly function as competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs).[6][8] These receptors are involved in the parasympathetic nervous system, which regulates processes often summarized as "rest-and-digest."[9] By structurally mimicking the neurotransmitter acetylcholine, these drugs bind to mAChRs without activating them, thereby blocking acetylcholine's effects.[6][10] This antagonism leads to effects such as smooth muscle relaxation, reduced glandular secretions, and mydriasis (pupil dilation).[6][11] The development of drugs like tiotropium, a quaternary ammonium derivative, leverages this mechanism to provide long-acting bronchodilation for the management of chronic obstructive pulmonary disease (COPD).[12][13]
Key Drug Syntheses & Protocols
Case Study 1: Synthesis of Tiotropium Bromide Intermediate
Tiotropium bromide is a long-acting anticholinergic drug used for treating COPD.[12] Its synthesis involves the key intermediate, di-(2-thienyl)glycolic acid this compound ester, which is formed via a transesterification reaction between this compound and an appropriate ester, typically methyl di-(2-thienyl)glycolate.[14][15] This intermediate is subsequently quaternized with methyl bromide to yield tiotropium bromide.[15][16]
Table 1: Comparison of Synthesis Conditions for Di-(2-thienyl)glycolic acid this compound ester
| Method/Key Reagents | Solvent(s) | Temperature | Yield (%) | Purity (%) | Citation(s) |
|---|---|---|---|---|---|
| Transesterification with Sodium Metal | Toluene | Reflux | ~70% | Not Specified | [14] |
| Transesterification with NaH and DBU | Dimethylformamide (DMF) | 60°C | 41-50% (overall) | Not Specified | [12] |
| Transesterification with K₂CO₃ and DBU | Dimethylformamide (DMF) | 60°C | >60% | >99.5% | [15] |
| Reaction with 2-thienylmagnesium bromide | Tetrahydrofuran (THF) / Toluene | -30°C to 0°C | 45-70% | 80-85% (crude) | [12] |
| Transesterification with N-heterocyclic carbenes (NHC) | Tetrahydrofuran (THF) | Room Temp. | 80% | 99.89% |[14] |
Experimental Protocol: Transesterification using N-heterocyclic Carbene (NHC) Catalyst
This protocol is adapted from methodologies described in patent literature, which report high yields and purity under mild conditions.[14]
Materials:
-
This compound free base (1.0 eq)
-
Methyl di-(2-thienyl)glycolate (1.1 eq)
-
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.05 eq)
-
Potassium tert-butoxide (KOtBu) (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Hydrochloric acid (HCl), 1M solution
-
Potassium carbonate (K₂CO₃), solid
-
Deionized water
Procedure:
-
Catalyst Preparation: In a dry, nitrogen-purged flask, suspend 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (0.05 eq) in anhydrous THF. Add potassium tert-butoxide (0.05 eq) and stir the mixture at room temperature for 30 minutes to generate the NHC catalyst in situ.
-
Reaction Setup: In a separate dry, nitrogen-purged reaction vessel, dissolve this compound free base (1.0 eq) and methyl di-(2-thienyl)glycolate (1.1 eq) in anhydrous THF.
-
Initiation: Transfer the prepared NHC catalyst solution to the reaction vessel containing the this compound and ester.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using HPLC or TLC until the starting material is consumed (typically 18-24 hours).
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to 0-5°C. Add 1M HCl to acidify the mixture to a pH of approximately 2. Add 2-MeTHF and stir. Separate the aqueous and organic layers.
-
Washing: Wash the aqueous phase with 2-MeTHF to remove any remaining organic impurities.
-
Basification and Precipitation: Cool the acidic aqueous phase to 0°C. Slowly add solid K₂CO₃ with vigorous stirring until the pH is approximately 9. A white solid product should precipitate.
-
Isolation: Maintain stirring at 0°C for 30 minutes. Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum at 40°C to a constant weight.
Case Study 2: Synthesis of a Brain-Targeting Chlorambucil-Scopine Prodrug
The blood-brain barrier (BBB) is a major obstacle for many therapeutic agents targeting the central nervous system.[17] One innovative strategy involves creating prodrugs by attaching a brain-targeting moiety to an active drug. This compound has been identified as a novel moiety for enhancing brain uptake.[17][18] A study demonstrated that a Chlorambucil-Scopine (CHLS) prodrug showed significantly increased brain accumulation and superior anti-glioma activity compared to chlorambucil alone.[17]
Table 2: Pharmacokinetic and Efficacy Data of Chlorambucil-Scopine (CHLS) Prodrug [17]
| Compound | Metric | Value | Fold-Increase (vs. CHL) |
|---|---|---|---|
| CHLS | Brain AUC₀-t | - | 14.25x |
| CHLS | Brain Cₘₐₓ | - | 12.20x |
| CHLS | IC₅₀ in C6 glioma cells | 65.42 nM/mL | >6.1x more potent |
| CHL | IC₅₀ in C6 glioma cells | >400 nM/mL | - |
AUC (Area Under the Curve) and Cₘₐₓ (Maximum Concentration) are key pharmacokinetic parameters indicating drug exposure. IC₅₀ (Half-maximal inhibitory concentration) is a measure of drug potency.
Conceptual Protocol: Synthesis of Chlorambucil-Scopine (CHLS) Prodrug
This protocol outlines a general esterification method for coupling a carboxylic acid (Chlorambucil) with an alcohol (this compound) using a carbodiimide coupling agent, a common strategy in medicinal chemistry.[19]
Materials:
-
This compound (1.0 eq)
-
Chlorambucil (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of Chlorambucil (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and DMAP (0.1 eq). Stir the mixture under a nitrogen atmosphere at room temperature for 15 minutes.
-
Addition of this compound: Add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Chlorambucil-Scopine ester.
Conclusion this compound ester derivatives represent a versatile and pharmacologically important class of molecules.[4] Their synthesis, evolving from classical methods to more efficient catalytic approaches, allows for the creation of potent muscarinic antagonists like tiotropium.[12][14] Furthermore, novel applications are emerging, such as the use of this compound as a brain-targeting moiety to overcome the blood-brain barrier, highlighting its significant potential for future drug development in treating a wide range of diseases.[17][18]
References
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. med1.qu.edu.iq [med1.qu.edu.iq]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. WO2013046138A1 - Process for the preparation of this compound esters - Google Patents [patents.google.com]
- 15. WO2011015884A1 - Process to prepare this compound esters - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. This compound as a novel brain-targeting moiety enhances the brain uptake of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
Application Notes and Protocols for Scopine-Mediated Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Scopine is a bicyclic tropane alkaloid featuring a unique epoxy bridge.[1] Its systematic name is (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-ol, with the molecular formula C₈H₁₃NO₂.[1] This compound, which occurs naturally in plants like Mandragora and Scopolia species, is a crucial intermediate in the synthesis of various pharmaceutically important compounds, particularly anticholinergic agents.[1][2] Its rigid structure, defined stereochemistry, and reactive epoxy and hydroxyl functional groups make it a valuable chiral building block in medicinal chemistry and drug development.[1][3] These notes provide an overview of key reactions, quantitative data, and detailed experimental protocols involving this compound.
Key Reactions and Mechanisms
This compound's reactivity is dominated by its two primary functional groups: the strained epoxide and the secondary hydroxyl group.
-
Nucleophilic Epoxide Ring-Opening: The strained epoxy moiety is susceptible to ring-opening by various nucleophiles. This reaction occurs regioselectively at the less substituted C-7 position.[1] This pathway is fundamental for introducing diverse functionalities to the tropane skeleton.
-
Esterification and Transesterification: The hydroxyl group at the C-3 position is a key site for modification, most commonly through esterification.[4] This reaction is critical in the synthesis of many active pharmaceutical ingredients, such as the long-acting muscarinic antagonist Tiotropium Bromide, where this compound is transesterified with methyl di(2-thienyl)glycolate.[5][6]
Caption: Key reaction pathways involving this compound's functional groups.
Quantitative Data Summary
The following table summarizes key quantitative data from studies of this compound-mediated reactions.
| Reaction Type | Parameter | Value | Conditions | Reference |
| Epoxide Ring-Opening | Rate Constant (k) | 2.4 × 10⁻⁴ M⁻¹ s⁻¹ | With Chloride ion in Methanol, 25 °C | [1] |
| Activation Energy (Ea) | 68.3 kJ mol⁻¹ | With Chloride ion in Methanol | [1] | |
| Acid-Catalyzed Hydrolysis | Pseudo-first order rate constant (k_obs) | 3.8 × 10⁻³ s⁻¹ | 0.1 M HCl, 25 °C | [1] |
| [4+3] Cycloaddition | Yield | 78% | N-methoxycarbonylpyrrole & 1,1,3,3-tetrabromoacetone | [1] |
| Transesterification | Yield | 45% to 70% | This compound + Methyl di(2-thienyl)glycolate | [5] |
| Purity of Product | 98.5% to 99.5% | Crystallized this compound Ester I | [5] | |
| Prodrug Activity | IC50 | 65.42 nM/mL | Chlorambucil-Scopine (CHLS) in C6 glioma cells | [7] |
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound via [4+3] Cycloaddition
This protocol describes an efficient laboratory synthesis of this compound starting from N-methoxycarbonylpyrrole.[1][2]
Methodology:
-
[4+3] Cycloaddition:
-
Dissolve N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone in dichloromethane.
-
Cool the mixture to -78 °C.
-
Add aluminum chloride to catalyze the cycloaddition, yielding the bicyclic adduct. The reaction typically achieves 78% efficiency with complete regioselectivity.[1]
-
-
Diastereoselective Reduction:
-
Epoxidation:
-
Perform a Prilezhaev epoxidation on the alcohol intermediate using trifluoroperacetic acid to yield the final this compound product.[2]
-
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 498-45-3 | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2021133280A1 - An improved process for preparation of this compound hydrobromide - Google Patents [patents.google.com]
- 7. This compound as a novel brain-targeting moiety enhances the brain uptake of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scopine as a Brain-Targeting Moiety for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutic agents to the central nervous system (CNS). This highly selective barrier protects the brain from harmful substances but also restricts the passage of many potentially effective drugs. One promising strategy to overcome this obstacle is the use of brain-targeting moieties that can facilitate the transport of conjugated drugs across the BBB. Scopine, a metabolite of the naturally occurring alkaloid scopolamine, has emerged as a novel and effective small molecule for this purpose.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound as a brain-targeting moiety, including its proposed mechanism of action, protocols for the synthesis of this compound-drug conjugates, and detailed methodologies for in vitro and in vivo evaluation of brain uptake.
Mechanism of Action: Harnessing Endogenous Transporters
The enhanced brain uptake of this compound-drug conjugates is attributed to their ability to leverage endogenous transport systems at the BBB. While the precise transporter has not been definitively identified, the "energy-dependent" nature of the uptake of this compound conjugates, as observed in studies with brain endothelial cells, strongly suggests a carrier-mediated transport mechanism.[1][2][3][4]
The structural characteristics of this compound, particularly its tertiary amine group which can be protonated to form a cationic species, make it a plausible substrate for transporters that handle organic cations and choline. The leading hypotheses for the mechanism of this compound-mediated brain delivery center on its interaction with:
-
Choline Transporters (e.g., CTL1, CTL2): These transporters are responsible for the uptake of choline, an essential nutrient for the synthesis of the neurotransmitter acetylcholine and cell membrane phospholipids, into the brain. Given the structural similarities between this compound and choline, it is hypothesized that this compound may act as a substrate for these transporters.
-
Organic Cation Transporters (OCTs): This family of transporters facilitates the movement of a wide range of endogenous and exogenous organic cations across cell membranes. Several OCT isoforms are expressed at the BBB and are involved in the transport of various drugs.
The proposed mechanism involves the binding of the this compound moiety of the drug conjugate to these transporters on the luminal side of the BBB, followed by translocation into the brain parenchyma.
Figure 1: Proposed mechanism of this compound-mediated drug delivery across the BBB.
Quantitative Data Summary
The conjugation of this compound to therapeutic agents has been shown to significantly enhance their brain uptake. The following tables summarize the key quantitative findings from a study on a chlorambucil-scopine conjugate (CHLS).[1][2][3][4]
| Pharmacokinetic Parameters in Brain | ||
| Compound | Cmax (ng/g) | AUC0-t (ng/g*h) |
| Chlorambucil (CHL) | 25.3 ± 5.1 | 48.7 ± 9.8 |
| Chlorambucil-Scopine (CHLS) | 308.6 ± 62.3 | 694.2 ± 135.1 |
| Fold Increase (CHLS vs. CHL) | 12.20 | 14.25 |
| In Vitro Anti-Glioma Activity (C6 Cells) | |
| Compound | IC50 (nM) |
| Chlorambucil (CHL) | > 400 |
| Chlorambucil-Scopine (CHLS) | 65.42 |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Drug Conjugate (Ester Linkage)
This protocol describes a general method for the esterification of this compound with a drug containing a carboxylic acid functional group.
Figure 2: General workflow for the synthesis of a this compound-drug conjugate.
Materials:
-
This compound
-
Drug with a carboxylic acid moiety
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the drug (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC or EDC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (if DCC is used).
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure this compound-drug conjugate.
-
Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.
Protocol 2: In Vitro Blood-Brain Barrier Model and Cellular Uptake Assay
This protocol details the use of a murine brain endothelial cell line (bEnd.3) to assess the uptake of this compound-drug conjugates.
Materials:
-
bEnd.3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound-drug conjugate and parent drug
-
Hank's Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
Bradford assay reagent
-
LC-MS/MS or other appropriate analytical method for drug quantification
-
Optional: Inhibitors of energy-dependent transport (e.g., sodium azide, 2-deoxy-D-glucose) and transporter inhibitors (e.g., hemicholinium-3 for choline transporters, quinidine for OCTs).
Procedure:
-
Cell Culture: Culture bEnd.3 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
BBB Model Assembly: Seed bEnd.3 cells onto the apical side of Transwell inserts at a high density. Allow the cells to form a confluent monolayer with tight junctions, typically for 3-5 days. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).
-
Uptake Experiment: a. Wash the bEnd.3 cell monolayers twice with pre-warmed HBSS. b. Add HBSS containing a known concentration of the this compound-drug conjugate or the parent drug to the apical chamber of the Transwell inserts. c. Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes). d. To investigate the transport mechanism, pre-incubate the cells with inhibitors for 30-60 minutes before adding the drug solution. For temperature-dependence studies, perform a parallel experiment at 4°C.
-
Sample Collection and Analysis: a. At each time point, aspirate the drug solution and wash the cells three times with ice-cold HBSS to stop the uptake. b. Lyse the cells with cell lysis buffer. c. Determine the total protein concentration in the cell lysate using the Bradford assay. d. Quantify the intracellular concentration of the drug conjugate and/or parent drug using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Normalize the intracellular drug concentration to the total protein content and express the uptake as ng of drug per mg of protein. Compare the uptake of the this compound-drug conjugate to that of the parent drug.
Figure 3: Workflow for the in vitro cellular uptake assay.
Protocol 3: In Vivo Biodistribution Study
This protocol outlines the procedure for assessing the brain distribution of a this compound-drug conjugate in a rodent model.
Materials:
-
Male Sprague-Dawley rats or BALB/c mice
-
This compound-drug conjugate and parent drug formulated for intravenous (i.v.) injection
-
Anesthesia (e.g., isoflurane)
-
Saline
-
Surgical tools
-
Centrifuge
-
Homogenizer
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Administer the this compound-drug conjugate or the parent drug to the animals via tail vein injection at a predetermined dose.
-
Sample Collection: At various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), anesthetize a group of animals (n=3-5 per time point).
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge the blood to separate the plasma.
-
Tissue Harvesting: Perfuse the animals transcardially with cold saline to remove blood from the organs. Carefully dissect the brain and other organs of interest (e.g., liver, kidneys, spleen, heart, lungs).
-
Sample Preparation: a. Weigh the collected tissues. b. Homogenize the tissues in a suitable buffer. c. Process the plasma and tissue homogenates (e.g., by protein precipitation or solid-phase extraction) to extract the drug and conjugate.
-
Quantification: Analyze the concentration of the drug and/or conjugate in the plasma and tissue samples using a validated analytical method.
-
Data Analysis: a. Calculate the drug concentration in each tissue (ng/g of tissue) and in plasma (ng/mL). b. Determine pharmacokinetic parameters such as Cmax, Tmax, and the area under the concentration-time curve (AUC) for both brain and plasma. c. Calculate the brain-to-plasma concentration ratio at different time points to assess the extent of brain penetration.
Conclusion
This compound represents a promising and versatile moiety for enhancing the delivery of drugs to the brain. Its small size, favorable safety profile, and ability to engage endogenous BBB transporters make it an attractive tool for the development of novel CNS therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in their own drug delivery programs. Further investigation into the specific transporters involved in this compound's uptake will undoubtedly refine our understanding and enable the design of even more efficient brain-targeting strategies.
References
- 1. Nanoparticle transport across the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of choline and scopolamine in human memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel insights on acetylcholinesterase inhibition by Convolvuluspluricaulis, scopolamine and their combination in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline enhances scopolamine-induced acetylcholine release in dorsal hippocampus of conscious, freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Scopine Analogues for Specific Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of scopine analogues for therapeutic applications, with a focus on Alzheimer's disease, pain management, and depression. Detailed protocols for the synthesis and evaluation of these compounds are provided to facilitate research and development in this promising area of medicinal chemistry.
Introduction: this compound as a Privileged Scaffold
This compound, a tropane alkaloid, is a bicyclic organic compound that serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules.[1][2] Its rigid structure and stereochemical complexity allow for the precise orientation of functional groups, making it an attractive starting point for the design of ligands targeting specific receptors. The most well-known derivative, scopolamine, is a non-selective muscarinic acetylcholine receptor antagonist.[3] While scopolamine itself has therapeutic uses, its lack of selectivity and associated side effects have driven the development of novel analogues with improved target specificity and therapeutic profiles.
This document outlines strategies and methodologies for developing this compound analogues for three key therapeutic areas:
-
Alzheimer's Disease: Targeting muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M4 subtypes, is a promising strategy for improving cognitive function.
-
Pain Management: Modulation of cholinergic and other pathways by this compound-based compounds offers potential for the development of novel analgesics.
-
Depression: Recent studies have highlighted the rapid antidepressant effects of scopolamine, suggesting that selective modulation of muscarinic receptors could offer a new paradigm for treating major depressive disorder.
Therapeutic Target: Alzheimer's Disease
Signaling Pathway and Rationale
The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive decline observed in patients. Muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, are highly expressed in brain regions critical for memory and learning, such as the hippocampus and cortex. M1 receptor activation is known to enhance cognitive processes, while M4 receptor modulation can influence dopamine release, which is also implicated in cognitive function. Therefore, developing this compound analogues that act as selective agonists or positive allosteric modulators of M1 receptors, or as selective antagonists of M2 (autoreceptor) or M4 receptors, are key strategies. Scopolamine is widely used to induce a transient amnesic state in preclinical models, mimicking the cholinergic deficit of Alzheimer's disease.[4]
Figure 1: Simplified signaling pathway for M1 and M2 receptor-targeted this compound analogues in a cholinergic synapse.
Data Presentation: Muscarinic Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of scopolamine and atropine for human muscarinic receptor subtypes. Data for novel this compound analogues should be generated and compared to these reference compounds.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |
| Scopolamine | 0.4 | 1.1 | 0.7 | 1.3 | 3.2 | [3] |
| Atropine | 1.0 | 2.5 | 1.3 | 2.5 | 4.0 | [3] |
| Novel Analogue 1 | [Data] | [Data] | [Data] | [Data] | [Data] | |
| Novel Analogue 2 | [Data] | [Data] | [Data] | [Data] | [Data] |
Therapeutic Target: Pain Management
Rationale
The cholinergic system is involved in the modulation of pain perception, and muscarinic receptor agonists have shown analgesic effects. The development of this compound analogues as analgesics may offer an alternative to opioid-based medications, potentially with a lower risk of addiction and side effects. The exact mechanisms are still under investigation but may involve central and peripheral modulation of nociceptive pathways.
Data Presentation: In Vivo Analgesic Activity
The following table presents a template for summarizing the analgesic efficacy of novel this compound analogues in rodent models of pain.
| Compound | Model | Route | ED50 (mg/kg) | Max. Possible Effect (%) | Reference |
| Morphine (ref.) | Hot Plate | s.c. | ~5-10 | ~100 | [5] |
| Novel Analogue 3 | Hot Plate | i.p. | [Data] | [Data] | |
| Novel Analogue 4 | Acetic Acid Writhing | p.o. | [Data] | [Data] |
Therapeutic Target: Depression
Rationale
Clinical studies have demonstrated that scopolamine can produce rapid and robust antidepressant effects, particularly in patients with treatment-resistant depression. This has spurred interest in developing more selective muscarinic receptor antagonists that retain the antidepressant efficacy of scopolamine but with an improved side-effect profile, especially concerning cognitive impairment. Antagonism of M1 and/or M2 receptors in the prefrontal cortex is thought to be a key mechanism.
Data Presentation: In Vivo Antidepressant-like Activity
The following table is a template for presenting data from preclinical models of antidepressant activity.
| Compound | Model | Dose (mg/kg) | Immobility Time (% of control) | Reference |
| Imipramine (ref.) | Forced Swim Test | 20 | ~50% | [6] |
| Scopolamine | Forced Swim Test | 0.1 | ~60% | [7][8] |
| S-3a (Fluorinated Analogue) | Tail Suspension Test | 0.3 | ~55% | |
| Novel Analogue 5 | Forced Swim Test | [Data] | [Data] |
Experimental Protocols
Synthesis of a Representative this compound Analogue: N-Benzylthis compound
This protocol describes the synthesis of N-benzylthis compound, a common intermediate for further derivatization.
Figure 2: Workflow for the synthesis of N-benzylthis compound.
Materials:
-
This compound hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-benzylthis compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Figure 3: Experimental workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, or M4)
-
Radioligand (e.g., [³H]-N-Methylscopolamine, [³H]NMS)
-
Test this compound analogue
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 1 µM Atropine)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test this compound analogue.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Evaluation of Analgesic Activity: Hot Plate Test
This protocol assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response in rodents.[5][9]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot plate apparatus maintained at 55 ± 0.5 °C
-
Test this compound analogue
-
Vehicle control (e.g., saline, 0.5% CMC)
-
Positive control (e.g., Morphine, 10 mg/kg, s.c.)
Procedure:
-
Acclimatize the mice to the laboratory environment for at least one hour before testing.
-
Perform a baseline latency measurement by placing each mouse on the hot plate and recording the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time of 30 seconds is typically used to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.
-
Calculate the percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data for statistical significance between the treated and control groups.
In Vivo Evaluation of Antidepressant-like Activity: Forced Swim Test
This widely used assay screens for antidepressant-like activity by measuring the duration of immobility of rodents in an inescapable water cylinder.[6][7][8][10][11][12][13][14][15]
Materials:
-
Male C57BL/6 mice (22-28 g)
-
Glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25 °C) to a depth of 15 cm
-
Test this compound analogue
-
Vehicle control
-
Positive control (e.g., Imipramine, 20 mg/kg, i.p.)
-
Video recording system
Procedure:
-
Administer the test compound, vehicle, or positive control 30-60 minutes before the test.
-
Gently place each mouse individually into the cylinder of water.
-
Record the behavior of the mouse for a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A significant reduction in immobility time in the test compound group compared to the vehicle group suggests an antidepressant-like effect.
-
It is recommended to also assess locomotor activity in a separate test to rule out confounding effects of psychostimulation.
Conclusion
The development of this compound analogues presents a significant opportunity for the discovery of novel therapeutics for a range of disorders. By leveraging the structural features of the this compound scaffold and employing the detailed synthetic and pharmacological evaluation protocols outlined in these application notes, researchers can systematically design and test new compounds with improved selectivity and efficacy for their desired therapeutic targets. The provided data tables and experimental workflows serve as a guide for the systematic evaluation and comparison of novel this compound analogues, ultimately facilitating the translation of promising candidates from the laboratory to the clinic.
References
- 1. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 2. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production [mdpi.com]
- 5. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant-like effects of scopolamine in mice are enhanced by the group II mGlu receptor antagonist LY341495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effect of low dose ketamine and scopolamine co-treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of antidepressants in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Scopine as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of scopine as a reference standard in analytical chemistry. This compound is a tropane alkaloid and a key metabolite of scopolamine, making it an essential reference material for the accurate quantification of related compounds in various matrices, including pharmaceutical formulations, biological samples, and agricultural products.
Properties and Specifications of this compound Reference Standard
A high-purity this compound reference standard is crucial for the accuracy and reliability of analytical measurements. Reference standards are typically accompanied by a Certificate of Analysis (CoA) that provides detailed information on their purity and characterization. While a specific CoA for a single batch is unique, the following table summarizes typical specifications for a high-quality this compound reference standard.
Table 1: Typical Properties and Specifications of a this compound Reference Standard
| Parameter | Typical Specification | Method of Analysis |
| Chemical Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), FT-IR |
| Purity (Assay) | ≥ 98.0% | Quantitative NMR (qNMR), HPLC-UV, LC-MS/MS |
| Molecular Formula | C₈H₁₃NO₂ | - |
| Molecular Weight | 155.19 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO and water.[1] | Visual Inspection |
| Storage Conditions | Store at -20°C, protected from light and moisture.[1] | - |
| Retest Date | 24-36 months from the date of synthesis | Stability Studies |
Experimental Protocols
The following protocols describe the use of a this compound reference standard for the quantification of tropane alkaloids using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Tropane Alkaloids by HPLC-UV
This protocol is suitable for the quantification of this compound and related tropane alkaloids in samples with relatively high concentrations of the analytes.
2.1.1. Preparation of Stock and Standard Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended for the calibration curve.
2.1.2. Sample Preparation
The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) method is described below for cleaning up plant extracts.
-
Accurately weigh the homogenized sample and extract with a suitable solvent (e.g., methanol with 1% acetic acid).
-
Centrifuge the extract and collect the supernatant.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the tropane alkaloids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2.1.3. HPLC-UV Method Parameters
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| UV Detection | 210 nm |
| Run Time | 15 minutes |
2.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be > 0.995.
-
Quantify the amount of this compound or related tropane alkaloids in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: High-Sensitivity Quantification of Tropane Alkaloids by LC-MS/MS
This protocol is suitable for the trace-level quantification of this compound and other tropane alkaloids in complex matrices such as biological fluids.
2.2.1. Preparation of Stock and Standard Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 50% methanol in water to prepare a series of working standard solutions with concentrations ranging from 0.1 ng/mL to 100 ng/mL. A minimum of five concentration levels is recommended for the calibration curve.[2][3]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., scopolamine-d3) at a concentration of 100 µg/mL in methanol.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50% methanol in water to a final concentration of 10 ng/mL.
2.2.2. Sample Preparation
A protein precipitation method for plasma samples is described below.
-
To 100 µL of plasma sample, add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2.2.3. LC-MS/MS Method Parameters
Table 3: LC-MS/MS Method Parameters
| Parameter | Condition |
| Column | C18 or Cyano reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 156.1 → 138.1; Scopolamine: m/z 304.1 → 138.1; Atropine: m/z 290.2 → 124.1 (example transitions) |
| Collision Energy | Optimize for each transition |
2.2.4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standards.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be > 0.99.
-
Quantify the amount of this compound or related tropane alkaloids in the samples by calculating the peak area ratio to the internal standard and interpolating from the calibration curve.
Visualizations
Workflow for Analytical Method Using this compound Reference Standard
Caption: Workflow for the quantification of tropane alkaloids using a this compound reference standard.
Logical Relationship in a Stability-Indicating Method Development
Caption: Logical workflow for developing a stability-indicating analytical method using this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Scopine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the total synthesis of scopine. The content addresses common challenges, from stereocontrol to reaction optimization, to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound is a complex undertaking characterized by several key challenges. The most significant hurdle is controlling the stereochemistry of the bicyclic tropane core, particularly the introduction of the 6β,7β-epoxide with high selectivity.[1] Many synthetic routes suffer from low overall yields, making scalability for industrial production difficult.[1] Furthermore, some established methods require harsh reaction conditions, such as the use of metallic sodium at high temperatures, which are not ideal for large-scale synthesis due to safety and scalability concerns.[2][3] Finally, ensuring the purity of key intermediates is critical, as impurities can negatively impact the yield and quality of subsequent steps.[4]
Q2: How can stereoselectivity be controlled during the epoxidation of the tropene ring?
Achieving the correct stereoisomer during epoxidation is the crux of this compound synthesis. The choice of epoxidizing agent and catalyst is paramount.
-
Directed Epoxidation: Substrate control, where a nearby functional group directs the oxidant to one face of the double bond, is a common strategy.
-
Chiral Catalysts: The use of tropinone-derived chiral ketones, such as α-fluoro-N-ethoxycarbonyltropinone with Oxone®, has been shown to be an effective catalyst system for achieving good enantioselectivity in the epoxidation of alkenes.[5]
-
Reagent Choice: Epoxidation of N-phenoxycarbonyl-nor-tropidine with benzonitrile and hydrogen peroxide in a weakly basic solution can yield the desired 2β,3β-epoxide.[6] However, reagents like trifluoroperacetic acid can sometimes lead to a mixture of products.[6]
Q3: What are common side reactions, and how can they be minimized?
A significant side reaction to be aware of is the Baeyer-Villiger oxidation of the ketone when using certain epoxidation catalysts, which can lead to unwanted lactone byproducts.[6][7] Another potential issue is the formation of the undesired epoxide isomer, scopoline, which can be difficult to separate from the target this compound.[4] Minimizing these side reactions often involves:
-
Catalyst Selection: Choosing catalysts that are less prone to decomposition or initiating side reactions is crucial. For instance, α-fluoro-substituted N-carbethoxytropinones have been found to be efficient epoxidation catalysts that do not suffer from Baeyer-Villiger decomposition.[7]
-
Reaction Condition Optimization: Careful control of temperature, solvent, and pH can significantly influence the reaction pathway and suppress the formation of byproducts.
Q4: How can the yield of the transesterification step involving this compound be improved?
The esterification of this compound is a key step in the synthesis of related active pharmaceutical ingredients like tiotropium bromide.[2] This step can be low-yielding due to harsh conditions or steric hindrance.[2][3] To improve yields:
-
Use of Mild Catalysts: N-heterocyclic carbenes (NHCs) have been successfully used as catalysts for the transesterification of this compound under milder conditions, leading to high yields.[8]
-
Optimized Base and Solvent: Instead of harsh bases like metallic sodium, alternatives such as sodium methoxide or potassium tert-butoxide can be used.[3][8] The choice of solvent, like tetrahydrofuran (THF), is also critical.[8]
-
Reaction Conditions: Carrying out the reaction at controlled temperatures, for instance, by cooling the initial mixture before adding reagents, can improve selectivity and yield.[2]
Troubleshooting Guides
Problem 1: Low or No Yield in the Epoxidation of a Tropene Derivative
| Potential Cause | Suggested Solution |
| Ineffective Oxidizing Agent | Peroxy acids like m-CPBA are common, but for complex substrates, a more reactive system like trifluoroperacetic acid may be necessary, though it can lead to mixed products.[6] The Oxone®/ketone catalyst system is another powerful alternative.[5] |
| Catalyst Decomposition | Some ketone catalysts for epoxidation can undergo Baeyer-Villiger oxidation. Ensure the catalyst chosen is stable under the reaction conditions. α-Fluoro-N-carbethoxytropinone is a robust option. |
| Unfavorable Substrate Conformation | The stereoelectronics of the substrate may hinder the approach of the oxidizing agent. Consider modifying protecting groups on the nitrogen or other remote functionalities to alter the conformational preference of the tropene ring. |
| Incorrect Reaction Conditions | Ensure the solvent is anhydrous if required. Dichloromethane is a common solvent for epoxidations with trifluoroperacetic acid.[6] Check the pH; buffering the reaction with phosphate can prevent acid-catalyzed side reactions.[6] |
Problem 2: Formation of Incorrect Stereoisomer (e.g., Scopoline)
| Potential Cause | Suggested Solution |
| Lack of Facial Selectivity | The tropene double bond may be equally accessible from both faces. Introduce a directing group, such as a hydroxyl, that can coordinate with the oxidant and direct it to the desired face of the molecule. |
| Non-Stereoselective Reagent | Standard reagents like m-CPBA may not provide sufficient stereocontrol. Employ a chiral catalyst system, such as an asymmetric ketone catalyst, to induce enantioselectivity.[7] |
| Epimerization of Product | The desired epoxide product may be isomerizing to the more stable isomer under the reaction or work-up conditions. Ensure work-up is performed under neutral or slightly basic conditions and avoid prolonged heating. The formation of scopoline from this compound can occur under certain conditions.[4] |
Quantitative Data Summary
Table 1: Comparison of Catalysts for Asymmetric Epoxidation of Alkenes
| Catalyst | Substrate | Enantiomeric Excess (ee) | Reference |
| 10 mol % 2-Fluoro-N-carbethoxytropinone | (E)-Stilbene | 76% | |
| 10 mol % ent-2-Fluoro-N-carbethoxytropinone | (E)-Stilbene | 76% (opposite enantiomer) | |
| 10 mol % 2-Fluoro-N-carbethoxytropinone | β-Methylstyrene | 56% | |
| 10 mol % 2-Fluoro-N-carbethoxytropinone | 1,2-trans-dialkyl-substituted alkenes | 40-44% | |
| α-Acetoxy-N-carbethoxytropinone | Various Alkenes | Up to 83% | [7] |
Detailed Experimental Protocols
Protocol 1: Reduction of Scopolamine Hydrobromide to this compound
This protocol is adapted from a patented industrial process for preparing this compound, a key intermediate.[9]
Materials:
-
Scopolamine hydrobromide trihydrate
-
Sodium borohydride (NaBH₄)
-
Absolute ethanol
-
5 M HCl in isopropyl alcohol (IPA)
-
Diethyl ether (Et₂O)
-
10% aqueous potassium carbonate (K₂CO₃)
-
Brine (saturated NaCl solution)
-
Chloroform/methanol mixture (e.g., 85:15)
Procedure:
-
Suspend scopolamine hydrobromide trihydrate (1 equivalent) in absolute ethanol in a round-bottomed flask equipped with a mechanical stirrer. Cool the suspension in an ice bath.
-
Add sodium borohydride (approx. 6 equivalents) portion-wise over 2 hours. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir overnight. A sudden increase in gas formation may occur around 10 °C.
-
Concentrate the resulting milky suspension to approximately half its original volume using a rotary evaporator.
-
In a separate flask, prepare an acidic solution by diluting 5 M HCl in IPA with diethyl ether.
-
Add the prepared HCl solution dropwise to the ice-chilled reaction batch with stirring. Continue stirring overnight to ensure complete hydrolysis of borate salts.
-
Filter the white suspension and rinse the solid with two portions of diethyl ether.
-
Dissolve the dried solid in a minimum amount of 10% aqueous K₂CO₃ until a clear solution is obtained.
-
Add brine and solid NaCl to the aqueous solution to aid in phase separation.
-
Perform a thorough liquid-liquid extraction of the aqueous phase using a chloroform/methanol solvent system.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification may be achieved by chromatography or crystallization.
Visualizations
Logical Workflow Diagrams
Caption: Troubleshooting decision tree for low-yield epoxidation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2825535B1 - A method of preparing the this compound ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form - Google Patents [patents.google.com]
- 4. WO2021133280A1 - An improved process for preparation of this compound hydrobromide - Google Patents [patents.google.com]
- 5. Catalytic enantioselective epoxidation of alkenes with a tropinone-derived chiral ketone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2013046138A1 - Process for the preparation of this compound esters - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Scopine Yield from Scopolamine Hydrolysis
Welcome to the technical support center for the optimization of scopine yield from the chemical hydrolysis of scopolamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the hydrolysis of scopolamine to yield this compound?
A1: The hydrolysis of the ester bond in scopolamine can be achieved through two primary chemical methods: acid-catalyzed hydrolysis and base-catalyzed hydrolysis. Both methods aim to cleave the ester linkage between the this compound base and tropic acid. The choice between acid and base catalysis will depend on the desired reaction kinetics, potential for side reactions, and the scalability of the process.
Q2: What are the main products of scopolamine hydrolysis?
A2: The primary products of successful scopolamine hydrolysis are This compound and tropic acid .
Q3: What are the critical parameters to control during scopolamine hydrolysis?
A3: To maximize the yield and purity of this compound, it is crucial to control the following parameters:
-
Temperature: Scopolamine and its products can be sensitive to high temperatures, which may lead to degradation.[1][2]
-
pH: The pH of the reaction mixture is a critical factor influencing the rate of hydrolysis and the stability of both the reactant and the products.[3][4]
-
Reaction Time: Insufficient reaction time can lead to incomplete hydrolysis, while excessive time may promote the formation of degradation products.
-
Concentration of Acid/Base: The concentration of the catalyst directly impacts the reaction rate.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6][7][8][9] These techniques allow for the separation and identification of scopolamine, this compound, and tropic acid in the reaction mixture over time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Incomplete hydrolysis. 2. Degradation of scopolamine or this compound. 3. Suboptimal reaction conditions (temperature, pH, catalyst concentration). | 1. Increase reaction time or catalyst concentration. Monitor reaction progress by TLC/HPLC to determine the optimal endpoint. 2. Lower the reaction temperature to minimize thermal degradation.[1][2] Ensure the pH is not excessively harsh, which can promote side reactions.[3] 3. Systematically vary the temperature, pH, and catalyst concentration to find the optimal conditions for your specific setup. |
| Presence of Multiple Spots on TLC/Peaks in HPLC (Impure Product) | 1. Formation of side products (e.g., oscine, apoatropine). 2. Unreacted scopolamine. 3. Degradation products. | 1. Under basic conditions, this compound can isomerize to the more stable oscine.[10] Consider using acid-catalyzed hydrolysis to avoid this. Apoatropine can form from the dehydration of atropine, a related impurity. 2. Ensure the reaction goes to completion by extending the reaction time or adjusting conditions. 3. Avoid excessive heat and harsh pH conditions. |
| Difficulty in Separating this compound from Tropic Acid | 1. Similar polarities under certain conditions. 2. Inefficient extraction procedure. | 1. Adjust the pH of the aqueous solution before extraction. At a basic pH, this compound (as a free base) will be more soluble in organic solvents, while tropic acid (as a salt) will remain in the aqueous layer. 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, chloroform) to ensure complete separation. |
| Racemization of the Product | 1. Basic reaction conditions. | 1. Scopolamine and its derivatives can be susceptible to racemization at pH values of 9 or higher.[11] If enantiomeric purity is critical, consider using milder basic conditions or an acid-catalyzed method. |
Data Presentation: Factors Affecting this compound Yield
The following table summarizes the expected impact of different reaction parameters on the yield of this compound during hydrolysis. The yield percentages are illustrative and will vary based on specific experimental conditions.
| Parameter | Condition | Expected this compound Yield (%) | Key Considerations |
| Catalyst | Acid (e.g., HCl) | 60-80% | Minimizes isomerization of this compound to oscine. |
| Base (e.g., NaOH, Ba(OH)₂) | 50-70% | Risk of this compound isomerization to oscine and racemization.[10][11] | |
| Temperature | Low (e.g., 40-50 °C) | Lower | Slower reaction rate, but minimizes degradation. |
| Moderate (e.g., 60-80 °C) | Higher | Faster reaction rate, but increased risk of degradation and side products.[1][2] | |
| High (e.g., >90 °C) | Lower | Significant degradation of scopolamine and this compound is likely.[1][2] | |
| pH | Mildly Acidic (pH 3-4) | Moderate | Slower hydrolysis rate. |
| Strongly Acidic (pH < 2) | Higher | Faster hydrolysis, but potential for acid-catalyzed degradation. | |
| Mildly Basic (pH 8-10) | Moderate | Slower hydrolysis, but minimized risk of some side reactions compared to strongly basic conditions. | |
| Strongly Basic (pH > 12) | Higher | Faster hydrolysis, but high risk of this compound isomerization and racemization.[10][11] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Scopolamine
This protocol provides a general method for the acid-catalyzed hydrolysis of scopolamine. Optimization of reaction time and temperature may be required.
Materials:
-
Scopolamine hydrobromide
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution (to adjust pH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
HPLC system for analysis
Procedure:
-
Dissolve a known amount of scopolamine hydrobromide in 1 M HCl in a round-bottom flask.
-
Heat the mixture to 60-80°C with stirring under reflux.
-
Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every hour) until the scopolamine spot/peak is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 9-10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purify the crude product by crystallization or column chromatography if necessary.
Protocol 2: Base-Catalyzed Hydrolysis of Scopolamine
This protocol outlines a general procedure for base-catalyzed hydrolysis. Be aware of the potential for this compound isomerization.
Materials:
-
Scopolamine
-
1 M Sodium hydroxide (NaOH) solution or Barium hydroxide (Ba(OH)₂) solution
-
Chloroform (CHCl₃) or Ethyl acetate
-
Hydrochloric acid (HCl) solution (to adjust pH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
HPLC system for analysis
Procedure:
-
Dissolve scopolamine in an aqueous solution of 1 M NaOH or Ba(OH)₂ in a round-bottom flask.
-
Heat the mixture to 60°C with stirring.[10]
-
Monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a dilute HCl solution to a pH of approximately 7.
-
Adjust the pH to approximately 9-10 with a suitable base to ensure this compound is in its free base form.
-
Extract the aqueous solution multiple times with chloroform or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield crude this compound.
-
Further purification can be achieved through crystallization.
Visualizations
Experimental Workflow for Scopolamine Hydrolysis
References
- 1. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auctoresonline.org [auctoresonline.org]
- 7. High pressure liquid chromatographic determination of atropine sulfate and scopolamine hydrobromide in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. "Determination Of The Enantiomeric Purity Of Scopolamine Isolated From " by Apryll M. Stalcup, James R. Faulkner et al. [scholarsmine.mst.edu]
minimizing scopoline formation during scopine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing scopoline formation during scopine synthesis.
Troubleshooting Guide: High Scopoline Formation
High levels of the isomeric impurity scopoline can be a significant issue during this compound synthesis, particularly when starting from scopolamine. This guide provides a systematic approach to identifying and resolving the root causes of excessive scopoline formation.
Problem: Higher than acceptable levels of scopoline detected in the crude or purified this compound product.
Initial Assessment:
-
Quantify Scopoline Levels: Utilize a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to accurately determine the ratio of this compound to scopoline.
-
Review Reaction Parameters: Carefully examine the experimental log for any deviations from the standard protocol, paying close attention to temperature, reaction time, and reagent stoichiometry.
| Potential Cause | Recommended Action | Expected Outcome |
| Excessive Reaction Temperature | Maintain a strict temperature range of 0-5°C during the addition of the reducing agent (e.g., sodium borohydride). Ensure the reaction is not allowed to exotherm uncontrollably. | Reduced rate of this compound rearrangement to scopoline. |
| Prolonged Reaction Time | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC). Quench the reaction as soon as the starting material is consumed. | Minimized exposure of this compound to conditions that promote isomerization. |
| Suboptimal pH During Workup | During the workup and extraction phases, carefully control the pH. Avoid strongly acidic or basic conditions for extended periods. For salt formation, use a precise molar ratio of acid (e.g., 1.2-1.8 molar equivalents of HBr). | Prevention of acid or base-catalyzed rearrangement of the epoxide. |
| High Temperature During Solvent Removal | When concentrating the product solution, ensure the temperature of the water bath does not exceed 50°C to prevent thermal degradation of the this compound epoxide ring. | Preservation of the this compound structure and prevention of thermal isomerization. |
| Inefficient Purification | Employ optimized purification techniques such as recrystallization or column chromatography to effectively separate scopoline from this compound. | Increased purity of the final this compound product. |
Frequently Asked Questions (FAQs)
Q1: What is scopoline and why is it a problem?
A1: Scopoline is a structural isomer of this compound, meaning it has the same molecular formula but a different arrangement of atoms. It is considered an impurity in this compound synthesis and can affect the yield, purity, and efficacy of subsequent reactions and final active pharmaceutical ingredients (APIs).[1]
Q2: What is the primary mechanism of scopoline formation?
A2: The precise mechanism is not extensively detailed in the literature for this specific transformation. However, it is understood to be an intramolecular rearrangement of the epoxide ring in the tropane skeleton. This rearrangement can be catalyzed by acid or base and is also promoted by elevated temperatures. The likely mechanism involves neighboring group participation of the hydroxyl group, leading to the migration of the epoxide.
Q3: How can I accurately quantify the amount of scopoline in my sample?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method for the separation and quantification of this compound and scopoline. A validated method will allow for the accurate determination of the percentage of each isomer in your sample.
Q4: Are there alternative reducing agents to sodium borohydride that might produce less scopoline?
A4: While other reducing agents like Lithium Aluminium Hydride (LAH) exist, they are generally much stronger and less selective, which can lead to other unwanted side reactions. For the reduction of the ester in scopolamine to the alcohol in this compound, sodium borohydride, when used under carefully controlled temperature conditions, is a suitable reagent. The key to minimizing scopoline formation lies in the strict control of reaction parameters rather than necessarily changing the reducing agent.
Q5: What is the best way to remove scopoline from my final product?
A5: Recrystallization is a common and effective method for purifying this compound and removing scopoline. The choice of solvent is critical and should be determined experimentally to find a system where this compound has good solubility at elevated temperatures and poor solubility at lower temperatures, while scopoline remains more soluble in the mother liquor.
Experimental Protocols
Protocol 1: Synthesis of this compound from Scopolamine Hydrobromide Trihydrate
This protocol is optimized to minimize the formation of scopoline.
Materials:
-
Scopolamine hydrobromide trihydrate
-
Ethanol (absolute)
-
Sodium borohydride
-
Hydrobromic acid (48%)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend scopolamine hydrobromide trihydrate in absolute ethanol.
-
Cooling: Cool the suspension to 0-5°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled suspension in small portions over a period of at least one hour, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C and monitor the reaction progress by TLC or HPLC until all the scopolamine has been consumed.
-
Quenching and Salt Formation: Once the reaction is complete, slowly add hydrobromic acid (1.2-1.8 molar equivalents relative to the starting scopolamine) to the reaction mixture while maintaining the temperature below 10°C.
-
Crystallization: Add tetrahydrofuran (THF) to the mixture to induce crystallization of this compound hydrobromide.
-
Isolation: Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum at a temperature not exceeding 50°C.
Protocol 2: HPLC-UV Analysis of this compound and Scopoline
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase:
-
A mixture of acetonitrile and a suitable buffer (e.g., ammonium acetate) at a specific pH (to be optimized for best separation).
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of pure this compound and scopoline in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the reaction mixture or purified product in the mobile phase.
-
Injection: Inject the standard and sample solutions onto the HPLC system.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).
-
Quantification: Identify the peaks corresponding to this compound and scopoline based on the retention times of the standards. Calculate the area under each peak to determine the relative percentage of each isomer.
Visualizations
Caption: Experimental workflow for this compound synthesis with critical control points.
Caption: Factors promoting the rearrangement of this compound to scopoline.
References
Technical Support Center: Scopine Purification and Crystallization
Welcome to the technical support center for scopine purification and crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common challenges encountered during the synthesis, purification, and crystallization of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your experimental work with this compound.
Hydrolysis of Scopolamine to this compound
Question: My hydrolysis of scopolamine using sodium borohydride is incomplete or results in a low yield of this compound. What are the possible causes and solutions?
Answer: Incomplete reaction or low yield can stem from several factors:
-
Reagent Quality: Ensure the sodium borohydride is fresh and has been stored under dry conditions. Over time, it can decompose, reducing its reactivity.
-
Reaction Temperature: The addition of sodium borohydride to the scopolamine hydrobromide suspension should be done at a low temperature (around 0°C) to control the reaction rate and prevent side reactions. After the addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion.[1][2]
-
Insufficient Reagent: A molar excess of sodium borohydride is necessary for the complete reduction of the ester. Ratios of sodium borohydride to scopolamine hydrobromide trihydrate can range from 3.5 to 4.5 equivalents.
-
Presence of Water: While some protocols introduce a small amount of water after the initial reaction to quench excess borohydride, the initial reaction should be carried out in a dry solvent like absolute ethanol to prevent unwanted side reactions.
Troubleshooting Steps:
-
Verify Reagent Activity: Test your sodium borohydride on a small scale with a model compound if you suspect it has degraded.
-
Optimize Reaction Time and Temperature: If the reaction is incomplete, try extending the stirring time at room temperature. Ensure the initial addition of sodium borohydride is performed at 0°C.
-
Increase Molar Ratio of Reducing Agent: If you consistently observe low yields, consider increasing the equivalents of sodium borohydride.
This compound Extraction
Question: I am experiencing a low recovery of this compound during the liquid-liquid extraction step. How can I improve my extraction efficiency?
Answer: Low recovery during extraction is often related to the pH of the aqueous phase and the choice of organic solvent.
-
pH Adjustment: this compound is a basic compound. To ensure it is in its free base form and readily extracted into an organic solvent, the pH of the aqueous solution should be adjusted to be basic (typically pH 9-11). After the hydrolysis reaction, the mixture is often acidified to a pH of about 2-3 to convert this compound to its salt form and wash away non-basic impurities with an organic solvent. Subsequently, the aqueous layer is basified to liberate the free base for extraction.
-
Choice of Organic Solvent: Dichloromethane and chloroform are effective solvents for extracting this compound. The choice of solvent can impact extraction efficiency.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping some of the product.
Troubleshooting Steps:
-
Optimize pH: Before extraction, carefully measure and adjust the pH of the aqueous layer to be in the optimal range for this compound as a free base.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.
-
Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In some cases, filtering the mixture through a pad of celite can also help.
This compound Crystallization
Question: My this compound is "oiling out" during crystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This can be due to a high concentration of impurities, a low melting point of the solid, or a high degree of supersaturation.
Troubleshooting Steps:
-
Increase Solvent Volume: The most common reason for oiling out is that the solution is too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly again.
-
Slower Cooling: Rapid cooling can lead to a high degree of supersaturation, favoring oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
Change Solvent System: If oiling out persists, you may need to try a different crystallization solvent or a solvent mixture. Common solvents for this compound and its derivatives include acetonitrile, toluene, and mixtures of methanol and acetone.[1]
-
Seed Crystals: Adding a small seed crystal of pure this compound can help induce crystallization and prevent oiling out.
Question: I am getting a very low yield of crystals, or no crystals are forming at all. What could be the problem?
Answer: This can be due to several factors:
-
Too Much Solvent: If too much solvent is used, the solution may not be saturated enough for crystals to form upon cooling.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, even at low temperatures.
-
Presence of Impurities: Some impurities can inhibit crystal nucleation and growth.
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can gently evaporate some of it to increase the concentration and then try to crystallize again.
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, you can try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal is also a very effective method.
-
Re-purify the Material: If impurities are suspected to be the issue, you may need to perform an additional purification step, such as column chromatography, before attempting crystallization.
Data Presentation
Table 1: Summary of Key Parameters in this compound Synthesis and Purification
| Parameter | Value/Range | Notes |
| Hydrolysis | ||
| Scopolamine HBr Trihydrate : NaBH₄ (molar ratio) | 1 : 3.5 - 4.5 | A significant excess of the reducing agent is required. |
| Reaction Temperature | 0°C (initial), then Room Temperature | Controlled addition of NaBH₄ at low temperature is crucial. |
| Reaction Solvent | Absolute Ethanol | |
| Extraction | ||
| pH for Acid Wash | ~2-3 | To remove non-basic impurities. |
| pH for Base Extraction | 9-11 | To ensure this compound is in its free base form. |
| Extraction Solvent | Dichloromethane, Chloroform | Multiple extractions improve recovery. |
| Crystallization | ||
| Solvents | Acetonitrile, Toluene, Methanol/Acetone | The choice depends on the purity of the this compound. |
| Crystallization Temperature | -20°C to 4°C | Lower temperatures generally improve yield. |
Experimental Protocols
Protocol 1: Hydrolysis of Scopolamine Hydrobromide Trihydrate to this compound
-
Suspend scopolamine hydrobromide trihydrate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add sodium borohydride (4 equivalents) portion-wise to the cooled suspension over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture back to 0°C and slowly add a small amount of water to quench the excess sodium borohydride.
-
Acidify the mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the acidified aqueous solution with an organic solvent like ethyl acetate to remove non-basic impurities.
-
Basify the aqueous layer to pH 9-11 with a suitable base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the basic aqueous layer multiple times with dichloromethane or chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Protocol 2: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., acetonitrile or toluene).
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in a refrigerator or an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Workflow for the purification of this compound from scopolamine.
Caption: Decision tree for troubleshooting this compound crystallization.
Caption: Chemical transformation from scopolamine to this compound.
References
Technical Support Center: Scopine Purity and Impurity Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scopine purity issues and conducting accurate impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities include both organic and inorganic substances. Process-related organic impurities can include starting materials, by-products, and intermediates. One notable impurity is scopoline , an isomer of this compound, which can be formed under certain conditions such as elevated temperatures.[1] Other potential impurities, analogous to those found in the closely related compound scopolamine, may include N-desmethyl this compound and enantiomeric impurities.[2] Inorganic impurities can also be present and may affect subsequent reaction yields.[1]
Q2: What are the typical purity specifications for this compound?
A2: Commercially available this compound for research and development purposes typically has a purity of ≥98% . However, specific applications, particularly in pharmaceutical development, may necessitate higher purity levels. The acceptable level of impurities is guided by regulatory bodies like the International Council for Harmonisation (ICH). According to ICH Q3A(R2) guidelines, for a new drug substance, the reporting threshold for an impurity can be as low as 0.05% of the active pharmaceutical ingredient (API). The identification threshold, above which an impurity must be characterized, is also defined. For a maximum daily dose of ≤2g/day, the identification threshold is 0.10% or 1.0 mg total daily intake, whichever is lower.
| Parameter | Typical Specification | Regulatory Guideline Example (ICH Q3A(R2)) |
| Purity | ≥98% | Not explicitly defined, but driven by impurity thresholds. |
| Reporting Threshold of Impurities | Not specified | For maximum daily dose ≤2g/day: 0.05% |
| Identification Threshold of Impurities | Not specified | For maximum daily dose ≤2g/day: 0.10% or 1.0 mg TDI (whichever is lower) |
| Qualification Threshold of Impurities | Not specified | For maximum daily dose ≤2g/day: 0.15% or 1.0 mg TDI (whichever is lower) |
Q3: Which analytical techniques are most suitable for this compound impurity profiling?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying this compound and its impurities. A reversed-phase HPLC method with UV detection is commonly used. A specific patent describes a method capable of detecting 13 different impurities in this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. However, this compound and other tropane alkaloids are thermally labile, meaning they can degrade at high temperatures in the GC inlet.[3][4] To address this, derivatization to form more stable compounds, such as trimethylsilyl (TMS) derivatives, is a common practice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound and its impurities. These techniques provide detailed information about the molecular structure, allowing for the unambiguous identification of unknown impurities.[5]
Troubleshooting Guides
HPLC Analysis
Q: My this compound peak is tailing in the HPLC chromatogram. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.
Here is a troubleshooting workflow to address peak tailing:
Q: I am seeing unexpected peaks in my this compound HPLC chromatogram. How do I identify their source?
A: Unexpected peaks can arise from various sources, including the sample, the mobile phase, the HPLC system, or carryover from previous injections. A systematic approach is necessary for identification.
GC-MS Analysis
Q: My GC-MS analysis of this compound shows poor peak shape and low intensity. What could be the problem?
A: This is likely due to the thermal degradation of this compound in the GC inlet. This compound is a thermally labile compound.
Troubleshooting Steps:
-
Derivatization: The most effective solution is to derivatize this compound to a more thermally stable compound. Silylation to form a trimethylsilyl (TMS) derivative is a common and effective method for tropane alkaloids.
-
Lower Inlet Temperature: If derivatization is not possible, try reducing the GC inlet temperature. A temperature around 250°C is often a good starting point to minimize degradation while still ensuring volatilization.[3][4]
-
Use a Fast GC Method: Employing a shorter column and a faster carrier gas velocity can reduce the time the analyte spends at high temperatures, thereby minimizing degradation.
Q: How do I perform derivatization of this compound for GC-MS analysis?
A: A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Experimental Protocol: Silylation of this compound
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.
-
Dissolution: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) and vortex to dissolve the sample completely.
-
Derivatization Reagent: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
NMR Spectroscopy
Q: I am having trouble dissolving my this compound sample for NMR analysis. Which solvent should I use?
A: The choice of a deuterated solvent is critical for NMR and depends on the polarity of your this compound sample.
-
For polar or salt forms of this compound: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are good choices.
-
For the free base or less polar forms: Deuterated chloroform (CDCl₃) is commonly used.[5]
Always ensure the solvent is of high purity to avoid extraneous peaks in your spectrum.
Q: How do I prepare a this compound sample for NMR analysis?
A: Proper sample preparation is key to obtaining a high-quality NMR spectrum.
Experimental Protocol: NMR Sample Preparation
-
Determine Solubility: Test the solubility of a small amount of your this compound sample in various non-deuterated solvents to find a suitable one before using the more expensive deuterated solvent.
-
Weigh Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolve: Vortex or gently sonicate the sample until it is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Add Internal Standard (Optional): If quantitative analysis is required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS for CDCl₃).
-
Cap and Label: Cap the NMR tube and label it clearly. The sample is now ready for analysis.
Experimental Protocols
HPLC Method for this compound and Impurity Detection
This protocol is based on a patented method for the detection of this compound and its impurities.
| Parameter | Condition |
| Column | Octadecyl bonded silica (C18), e.g., Waters C18 |
| Mobile Phase A | Dipotassium hydrogen phosphate or disodium hydrogen phosphate aqueous solution, pH 9.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is employed to separate a wide range of impurities. The specific gradient profile should be optimized for the specific impurity profile. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 15 - 25 °C |
| Detection Wavelength | 200 - 210 nm |
| Injection Volume | 10 - 20 µL |
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
GC-MS Method for Impurity Profiling (with Derivatization)
This protocol is a general guideline for the analysis of tropane alkaloids by GC-MS.
| Parameter | Condition |
| Derivatization | Silylation with BSTFA + 1% TMCS |
| GC Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40 - 500 m/z |
Sample Preparation: Follow the silylation protocol described in the troubleshooting section.
References
improving the stability and storage conditions of scopine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage conditions of scopine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of this compound.
Q1: My this compound solution appears discolored. What could be the cause?
A: Discoloration can be an indicator of degradation. This compound, like other tropane alkaloids, is susceptible to degradation under certain conditions. The primary causes of discoloration are often related to oxidation or reactions with impurities. To troubleshoot this, you should:
-
Verify Storage Conditions: Ensure the solution was stored protected from light and at the recommended temperature (2-8°C for long-term storage).
-
Check Solvent Purity: Impurities in the solvent can initiate degradation. Use high-purity, HPLC-grade solvents for preparing solutions.
-
Assess pH: The pH of the solution can significantly impact stability. For tropane alkaloids, neutral to slightly acidic conditions are generally preferred over basic conditions, which can promote hydrolysis and racemization.[1]
Q2: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What are they?
A: Unexpected peaks are likely degradation products or impurities. This compound is known to be thermally unstable and can degrade via several pathways, especially at elevated temperatures.[2][3][4][5]
-
Common Degradants: The most common degradation pathways for related tropane alkaloids involve the elimination of water or formaldehyde.[2][3]
-
Thermal Degradation: If you are using Gas Chromatography (GC), be aware that high inlet temperatures (>250°C) can cause significant degradation of this compound.[2][3][4] Consider using a lower inlet temperature or an alternative analytical technique like HPLC.
-
Hydrolysis: Under aqueous conditions, particularly at basic pH, this compound can undergo hydrolysis.
To identify the peaks, consider running a forced degradation study (see the experimental protocol below) to generate potential degradation products and compare their retention times with the unexpected peaks in your sample.
Q3: What are the optimal long-term storage conditions for solid this compound and this compound solutions?
A: Proper storage is critical for maintaining the stability of this compound.
-
Solid this compound: For long-term storage, solid this compound hydrochloride should be kept in a tightly sealed container, protected from moisture, and refrigerated at 2-8°C.[6] Some suppliers recommend even colder storage at -20°C for up to one month or -80°C for up to six months for stock solutions.[6]
-
This compound Solutions: Aqueous solutions of this compound are less stable than the solid form. It is recommended to prepare solutions fresh. If storage is necessary, use a slightly acidic buffer, store in amber vials to protect from light, and keep refrigerated at 2-8°C. Unbuffered aqueous solutions of related tropane alkaloids have been found to be more stable than buffered solutions.[7]
Quantitative Stability Data
Table 1: Stability of Scopolamine in Human Plasma [8]
| Storage Condition | Duration | Stability |
| Benchtop (Room Temperature) | 18 hours | Stable |
| Freeze-Thaw Cycles (-70°C) | 4 cycles | Stable |
| Autosampler (25°C) | 43 hours | Stable |
| Long-Term Freezer | 3 days at -70°C | Stable |
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. A target degradation of 5-20% is generally recommended.[9]
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in methanol or water.
-
Add an equal volume of 0.1 M to 1.0 M hydrochloric acid (HCl).[9]
-
Incubate the solution at room temperature or elevate the temperature to 50-60°C if no degradation is observed.[9]
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of sodium hydroxide (NaOH) before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound.
-
Add an equal volume of 0.1 M to 1.0 M NaOH.[9]
-
Follow the incubation and sampling procedure as described for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at various time points and analyze directly by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound in a temperature-controlled oven at elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).
-
For solutions, incubate at similar temperatures.
-
Sample at various time points, cool to room temperature, and prepare for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Sample both the exposed and control solutions at various time points for HPLC analysis.
-
2. Stability-Indicating HPLC Method for this compound
This method is a general guideline and may require optimization for your specific instrumentation and this compound sample.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Potential degradation pathways of this compound under stress conditions.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. "Determination Of The Enantiomeric Purity Of Scopolamine Isolated From " by Apryll M. Stalcup, James R. Faulkner et al. [scholarsmine.mst.edu]
- 2. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scopolamine hydrobromide trihydrate: Topics by Science.gov [science.gov]
- 5. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid LC-MS/MS method for determination of scopolamine in human plasma [pharmacia.pensoft.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
overcoming solubility issues of scopine in different solvents
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies for overcoming solubility challenges with scopine and its salts.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound free base?
A1: this compound as a free base is a tropane alkaloid. Like many basic compounds, it exhibits limited solubility in neutral aqueous solutions but is more soluble in organic solvents. Its solubility is significantly influenced by the pH of the medium. For organic solvents, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions.[1][2]
Q2: Which form of this compound is best for aqueous solubility: the free base or a salt?
A2: For aqueous applications, a salt form, such as this compound hydrochloride (HCl) or this compound hydrobromide (HBr), is highly recommended. Salt forms of basic compounds are generally much more soluble in water and aqueous buffers than their corresponding free bases.[3][4] For example, this compound HCl has been shown to be soluble in PBS at concentrations as high as 100 mg/mL.[5]
Q3: What are the recommended solvents for preparing a this compound stock solution?
A3: The most common solvent for preparing a concentrated stock solution of this compound free base is fresh, anhydrous DMSO.[1] Solubilities of at least 7.6 mg/mL to 31 mg/mL in DMSO have been reported.[1][6] It is critical to use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[1] For salt forms like this compound HCl, sterile water or a buffer like PBS can be used directly.[5]
Q4: How does pH affect the solubility of this compound?
A4: As a weak base, this compound's solubility in aqueous media is highly pH-dependent. In acidic conditions (lower pH), the molecule becomes protonated, forming a more soluble cationic species.[7] In neutral or basic solutions (higher pH), it exists primarily as the less soluble free base. Therefore, to increase aqueous solubility, acidifying the solution is a key strategy.[7][8]
Solubility Data Tables
The following tables summarize reported solubility data for this compound and its salts in various solvent systems.
Table 1: Solubility in Single Solvents
| Compound Form | Solvent | Concentration | Notes |
|---|---|---|---|
| This compound (Free Base) | DMSO | ≥7.6 mg/mL | - |
| This compound (Free Base) | DMSO | 31 mg/mL (199.75 mM) | Use fresh, anhydrous DMSO.[1] |
| this compound Hydrochloride | PBS (pH 7.4) | 100 mg/mL (521.76 mM) | Requires sonication to fully dissolve.[5] |
Table 2: Solubility in Co-Solvent Systems for In Vivo Use
| Compound Form | Solvent System (v/v) | Final Concentration | Reference |
|---|---|---|---|
| This compound Hydrochloride | 10% DMSO / 90% Saline | ≥2.5 mg/mL (13.04 mM) | [5] |
| This compound Hydrochloride | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥2.5 mg/mL (13.04 mM) | [5] |
| This compound Hydrochloride | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥2.5 mg/mL (13.04 mM) | [5] |
| this compound (Free Base) | 10% DMSO / 90% Corn Oil | ≥2.5 mg/mL (16.11 mM) |[9] |
Troubleshooting Guide
Issue: My this compound (free base or salt) is not dissolving or has precipitated out of solution.
This troubleshooting workflow provides a logical sequence of steps to address common solubility issues.
The relationship between this compound's chemical form and its solubility in aqueous solutions is fundamental. The following diagram illustrates how pH mediates the conversion between the poorly soluble free base and its highly soluble protonated salt form.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound free base, which can be aliquoted and stored for later dilution into aqueous buffers or media.
Materials:
-
This compound (free base, solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicating water bath
Procedure:
-
Calculate Mass: Determine the mass of this compound free base needed. (Molar Mass of this compound ≈ 155.19 g/mol ). For 1 mL of a 10 mM stock, you will need:
-
10 mmol/L * 1 L/1000 mL * 1 mL * 155.19 g/mol * 1000 mg/g = 1.55 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound into a suitable vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Storage: Once the solution is clear, aliquot it into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[5][9] This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in PBS from a DMSO Stock
This protocol details the dilution of a DMSO stock into an aqueous buffer. Rapid mixing during dilution is key to preventing precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tube or beaker
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare Buffer: Add the final required volume of PBS to a sterile conical tube. For example, for 10 mL of a 100 µM working solution, start with 9.99 mL of PBS.
-
Calculate Stock Volume: Use the dilution equation (M1V1 = M2V2) to determine the volume of stock solution needed.
-
(10,000 µM) * V1 = (100 µM) * (10 mL)
-
V1 = (100 * 10) / 10000 = 0.1 mL = 100 µL
-
(Note: The final DMSO concentration will be 1%. Ensure this is compatible with your experimental system.)
-
-
Dilution: While vigorously vortexing or stirring the PBS, slowly add the 100 µL of the 10 mM DMSO stock solution drop-by-drop into the center of the vortex. This rapid dispersion helps prevent the compound from precipitating as it enters the aqueous environment.
-
Final Mix: Continue to vortex for another 30 seconds to ensure the solution is homogeneous.
-
Use Promptly: It is recommended to use freshly prepared aqueous solutions promptly.[5] If needed, filter-sterilize the final working solution using a 0.22 µm filter before use in cell culture or in vivo studies.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. raybiotech.com [raybiotech.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
refinement of analytical methods for accurate scopine quantification
Welcome to the technical support center for the refinement of analytical methods for accurate scopine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving accurate this compound quantification?
Accurate quantification of this compound, a tropane alkaloid, presents several analytical challenges. Due to its polarity and potential for thermal instability, careful method development and optimization are crucial. Key challenges include:
-
Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.
-
Thermal Degradation: this compound can be susceptible to degradation at high temperatures, particularly in the injection port of a gas chromatograph (GC). This can result in the formation of degradation products and an underestimation of the true this compound concentration.
-
Chromatographic Peak Shape: Poor peak shape, such as tailing or fronting, can compromise resolution and lead to inaccurate peak integration and quantification.
-
Low Concentrations: In many biological studies, this compound is present at very low concentrations, requiring highly sensitive analytical methods to achieve the necessary limits of detection and quantification.
-
Stability: this compound may be unstable under certain storage or experimental conditions, necessitating careful evaluation of its stability throughout the analytical workflow.
Q2: Which analytical technique is more suitable for this compound quantification: GC-MS or LC-MS/MS?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for this compound quantification. However, LC-MS/MS is generally the preferred method for the following reasons:
-
Thermal Stability: LC-MS/MS analysis is performed at or near room temperature, which avoids the potential for thermal degradation of this compound that can occur in the high-temperature GC inlet.[1]
-
Versatility: LC-MS/MS is suitable for a wider range of analytes, including polar and non-volatile compounds, without the need for derivatization.
-
Sensitivity and Specificity: The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, which is crucial for measuring low concentrations of this compound in complex biological matrices.
GC-MS can be a viable alternative, but it often requires derivatization to improve the volatility and thermal stability of this compound, adding an extra step to the sample preparation process. If using GC-MS, it is critical to optimize the injector temperature to minimize degradation.[1][2]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
Minimizing matrix effects is critical for accurate and precise quantification. Here are several strategies:
-
Effective Sample Preparation: Employ a robust sample preparation technique to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective at removing phospholipids and other interfering substances compared to simpler methods like protein precipitation (PPT).
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or selecting a different column chemistry.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., this compound-d3) is the most effective way to compensate for matrix effects. The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable means for accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also lower the analyte concentration below the limit of quantification.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) in LC-Analysis
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak height and poor resolution.
-
Inconsistent peak integration and variable quantitative results.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | For basic compounds like this compound, interactions with residual silanols on the silica-based column can cause peak tailing. Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., polymer-based). |
| Column Overload | Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Solution: Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Column Contamination or Void | Accumulation of matrix components on the column frit or a void at the column inlet can cause peak splitting or tailing. Solution: Use a guard column and/or in-line filter. If a void is suspected, reverse-flush the column (if permissible by the manufacturer) or replace it. |
Problem 2: Inconsistent or Low Recovery During Sample Preparation
Symptoms:
-
Low and variable analyte response.
-
Poor accuracy and precision in quantitative results.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Extraction | The chosen extraction method may not be optimal for this compound. Solution: Optimize the extraction solvent and pH for liquid-liquid extraction (LLE). For solid-phase extraction (SPE), screen different sorbents and optimize the wash and elution steps. |
| Analyte Instability | This compound may be degrading during sample preparation. Solution: Investigate the stability of this compound under the extraction conditions (e.g., pH, temperature). Work with cooled samples and minimize the time between extraction and analysis. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent. Solution: Increase the organic solvent content or add a modifier (e.g., ammonia) to the elution solvent. |
| Pipetting Errors | Inaccurate pipetting of sample, internal standard, or solvents. Solution: Ensure pipettes are properly calibrated and use correct pipetting techniques. |
Problem 3: Suspected Thermal Degradation in GC-MS Analysis
Symptoms:
-
Low this compound peak intensity.
-
Presence of unexpected peaks in the chromatogram that may correspond to degradation products (e.g., aposcopolamine, this compound-H₂O).[1]
-
Non-linear calibration curve at higher concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| High GC Inlet Temperature | Tropane alkaloids are known to be thermally labile.[1][2] Solution: Systematically lower the injector temperature. A starting point of 250°C is recommended, with further optimization as needed.[1] |
| Active Sites in the GC System | Active sites in the injector liner, column, or transfer line can promote degradation. Solution: Use a deactivated liner and column. Perform regular maintenance to ensure the system is clean and inert. |
| No Derivatization | Underivatized this compound is more prone to degradation. Solution: Consider derivatization (e.g., silylation) to increase thermal stability and improve chromatographic performance. |
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of tropane alkaloids (scopolamine is used as a surrogate for this compound due to data availability) using LC-MS/MS. These values can serve as a benchmark for method development and validation.
Table 1: LC-MS/MS Method Performance for Scopolamine in Human Plasma
| Parameter | Method 1 (Liquid-Liquid Extraction)[3][4] | Method 2 (Protein Precipitation)[5] |
| Linearity Range | 3.03–315.76 pg/mL | 0.10–50.00 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 3.03 pg/mL | 0.10 ng/mL |
| Intra-day Precision (%CV) | 1.28–10.46% | < 18% at LLOQ |
| Inter-day Precision (%CV) | 1.28–10.46% | < 14% |
| Accuracy | 96.89–110.53% | Within ±11% |
| Recovery | 78.63% | Not Reported |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS (Adapted from Scopolamine Method)
This protocol is adapted from a validated method for scopolamine and is expected to be a good starting point for this compound analysis.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound-d3 in methanol).
-
Vortex for 30 seconds.
-
Add 100 µL of 0.2 M NaOH and vortex for another 30 seconds.
-
Add 3.0 mL of extraction solvent (e.g., ethyl acetate/n-hexane, 70:30 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes at 4°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: Cyano bonded phase column (e.g., 150 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Isocratic elution with a mixture of ammonium formate buffer and methanol (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and its internal standard will need to be determined by infusion and optimization.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid LC-MS/MS method for determination of scopolamine in human plasma [pharmacia.pensoft.net]
- 5. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Scopine-Based Synthetic Routes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of scopine-based synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the sodium borohydride reduction of scopolamine to this compound?
A1: The most critical parameters are temperature and the rate of addition of sodium borohydride. The reaction is exothermic, and temperatures exceeding 50°C can lead to the decomposition of the epoxide ring in this compound, forming the impurity scopoline.[1] It is recommended to add the sodium borohydride portion-wise at low temperatures, typically between 0°C and 5°C, to maintain temperature control.[1]
Q2: My this compound synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in this compound synthesis can stem from several factors. Incomplete reaction, side-product formation (e.g., scopoline), and losses during workup and purification are common culprits. To troubleshoot, ensure your starting scopolamine is of high purity, use an adequate excess of sodium borohydride (typically 3.5 equivalents or more), and maintain the recommended low temperature during the reagent addition.[1] Additionally, optimizing the crystallization process is crucial for maximizing recovery.
Q3: I am observing a significant amount of scopoline as a byproduct. How can I minimize its formation?
A3: Scopoline is formed from the rearrangement of this compound, which is often induced by elevated temperatures or acidic/basic conditions.[1] To minimize its formation, strictly control the reaction temperature to below 30°C, and ideally between 0-5°C, during the addition of sodium borohydride.[1] During the workup, avoid unnecessarily prolonged exposure to strong acids or bases.
Q4: How do inorganic salts affect the subsequent esterification of this compound?
A4: Inorganic salts, which can be carried over from the reduction and workup steps, can significantly impact the yield and purity of subsequent esterification reactions, such as the synthesis of N-demethyl-tiotropium.[1] These salts can interfere with the reaction conditions and complicate the purification of the desired ester. The purity of the this compound salt directly affects the purity and yield of N-demethyl-tiotropium.[1][2][3][4]
Q5: What is an effective method for purifying this compound hydrobromide?
A5: An effective method for purifying this compound hydrobromide involves crystallization. A common procedure is to suspend the crude salt in a mixture of ethanol and tetrahydrofuran (1:1), stir at room temperature, and then filter the purified crystals.[1] This process helps to remove both organic and inorganic impurities.
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
This guide will help you troubleshoot and optimize the yield of this compound from the reduction of scopolamine.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase the molar excess of sodium borohydride to 3.5-4.0 equivalents. Extend the reaction time and monitor by TLC until the starting material is consumed. | Drive the reaction to completion, increasing the crude yield of this compound. |
| Product Decomposition | Maintain the reaction temperature below 30°C, and preferably between 0-5°C, during the addition of sodium borohydride.[1] | Minimize the formation of the scopoline impurity. |
| Losses During Workup | After acidification, ensure thorough extraction of the aqueous phase with an appropriate organic solvent. | Maximize the recovery of this compound hydrochloride from the reaction mixture. |
| Inefficient Crystallization | Optimize the solvent system and cooling rate for crystallization. A mixture of ethanol and tetrahydrofuran is reported to be effective.[1] | Improve the yield and purity of the isolated this compound hydrobromide. |
Issue 2: High Impurity Levels in this compound Product
This guide addresses the presence of common impurities in the synthesized this compound.
| Impurity | Identification | Mitigation Strategy |
| Scopoline | Can be identified by TLC or HPLC analysis. | Strictly control the reaction temperature to below 30°C and avoid high temperatures (>50°C) during the entire process.[1] |
| 2-Phenylpropane-1,3-diol | This impurity originates from the reduction of the tropic ester part of scopolamine.[1] | Ensure the use of high-purity scopolamine starting material. This impurity can be removed during the crystallization of this compound hydrobromide. |
| Inorganic Salts | Can be quantified by measuring the sulfated ash content.[1] | After the reduction is complete, filter the reaction mixture to remove insoluble inorganic byproducts before acidification and crystallization.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data from cited experimental protocols.
Table 1: Reaction Conditions and Yields for this compound Hydrobromide Synthesis
| Parameter | Value | Yield (%) | Sulfated Ash (%) | Reference |
| Scopolamine HBr Trihydrate | 100 g | 88.7 | 4.0 | [1] |
| Sodium Borohydride | 3.5 eq. | [1] | ||
| Solvent | Ethanol | [1] | ||
| Temperature | 0°C (addition), RT (reaction) | [1] | ||
| Crystallization Solvent | Ethanol/THF | [1] |
Table 2: Conditions for N-demethyl-tiotropium Synthesis from this compound Hydrobromide
| Parameter | Value | Yield (%) | HPLC Purity (%) | Reference |
| This compound Hydrobromide | 3.2 kg | 71 | 99.5 | [1] |
| Base | Cesium Carbonate | [1] | ||
| Reagent | Methyl di-(2-thienyl) glycolate | [1] | ||
| Solvent | DMF | [1] | ||
| Temperature | 60°C | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrobromide from Scopolamine Hydrobromide Trihydrate
Materials:
-
Scopolamine hydrobromide trihydrate
-
Ethanol
-
Sodium borohydride
-
Hydrobromic acid (48%)
-
Tetrahydrofuran (THF)
Procedure:
-
Suspend scopolamine hydrobromide trihydrate (1 eq.) in ethanol in a reaction vessel.
-
Cool the suspension to 0°C.[1]
-
Add sodium borohydride (3.5 eq.) portion-wise, maintaining the temperature at 0°C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 17 hours.[1]
-
Filter the reaction mixture and wash the solid with ethanol.
-
Cool the filtrate to 5°C.
-
Add hydrobromic acid (1.5 eq.).[1]
-
Slowly add tetrahydrofuran to the mixture and stir for 3 hours to induce crystallization.[1]
-
Filter the resulting crystals, wash with ethanol, and dry under vacuum.
Protocol 2: Synthesis of N-demethyl-tiotropium
Materials:
-
This compound hydrobromide
-
Dimethylformamide (DMF)
-
Cesium carbonate
-
Methyl di-(2-thienyl) glycolate
-
Dichloromethane
-
Potassium carbonate
Procedure:
-
Suspend this compound hydrobromide in DMF.
-
Add cesium carbonate and methyl di-(2-thienyl) glycolate.[1]
-
Stir the mixture at 60°C for 2 hours.[1]
-
Cool the reaction mixture and filter.
-
Extract the solution with dichloromethane.
-
Cool the aqueous phases to 0-5°C.
-
Add potassium carbonate and stir for 1 hour.[1]
-
Filter the wet product and dry under vacuum.
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Logical Relationship of Impurities and Process Steps
Caption: The relationship between process steps and impurity formation.
References
- 1. WO2021133280A1 - An improved process for preparation of this compound hydrobromide - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. EP2018379B1 - this compound salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide - Google Patents [patents.google.com]
- 4. EP2018379A2 - this compound salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide - Google Patents [patents.google.com]
strategies to improve the stereoselectivity of scopine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of scopine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key stereocenters in this compound that require control during synthesis?
A1: The this compound molecule possesses a complex stereochemistry with five chiral centers. However, the critical stereocenters to control during a typical synthesis starting from tropinone or a related precursor are:
-
C-3: The hydroxyl group at this position can exist in two diastereomeric forms: 3α (tropine) and 3β (pseudotropine). For this compound synthesis, the 3α-hydroxyl configuration is required.
-
C-6 and C-7: These carbons form an epoxide ring. The stereochemistry of this epoxide can be either β (exo) or α (endo) relative to the tropane bicyclic system. This compound has a 6β,7β-epoxide.
Q2: What is the most common starting material for this compound synthesis, and what is the initial stereochemical challenge?
A2: A common and cost-effective starting material for this compound synthesis is tropinone. The initial and most critical stereochemical challenge is the reduction of the C-3 ketone of tropinone to selectively form tropine (3α-tropanol) over its diastereomer, pseudotropine (3β-tropanol).
Q3: What are the primary strategies for achieving high stereoselectivity in the reduction of tropinone to tropine?
A3: The two primary strategies for the stereoselective reduction of tropinone are:
-
Enzymatic Reduction: This is a highly specific method that utilizes tropinone reductase enzymes. Tropinone Reductase I (TR-I) stereospecifically reduces tropinone to tropine (3α-tropanol), while Tropinone Reductase II (TR-II) produces pseudotropine (3β-tropanol)[1][2][3]. By using isolated TR-I or whole-cell systems expressing this enzyme, a very high degree of stereoselectivity for the desired tropine can be achieved.
-
Chemical Reduction: While less selective than enzymatic methods, certain chemical reducing agents can favor the formation of tropine. The stereochemical outcome is influenced by the steric hindrance of the bicyclic tropane skeleton, which generally favors hydride attack from the less hindered equatorial direction to yield the axial 3α-alcohol (tropine).
Q4: How can the stereoselectivity of the epoxidation of tropenol to this compound be controlled?
A4: The epoxidation of trop-6-en-3α-ol (tropenol) to form this compound requires the introduction of the epoxide on the β-face of the molecule. The 3α-hydroxyl group plays a crucial directing role in this step. When using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the reagent is directed to the same face as the hydroxyl group (a syn-directing effect), leading to the preferential formation of the desired 6β,7β-epoxide (this compound). Vanadium-catalyzed epoxidations of allylic alcohols are also known for their high stereoselectivity.
Q5: What are common side reactions that can affect the stereochemical purity of this compound?
A5: A common side reaction is the isomerization of this compound to scopoline under basic or harsh reaction conditions[4]. This reaction involves the intramolecular rearrangement of the epoxide. Therefore, it is crucial to control the pH and temperature during the synthesis and work-up steps.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Tropinone Reduction (High percentage of pseudotropine)
| Potential Cause | Suggested Solution |
| Non-selective reducing agent: Standard reducing agents like sodium borohydride can give mixtures of tropine and pseudotropine. | 1. Switch to an enzymatic reduction: Employ Tropinone Reductase I (TR-I) for highly specific reduction to tropine. 2. Optimize chemical reduction: Use bulkier reducing agents that may enhance facial selectivity. Also, carefully control the reaction temperature, as lower temperatures often lead to higher selectivity. |
| Reaction conditions favoring the thermodynamic product: In some cases, equilibration can lead to the more stable product, which may not be the desired isomer. | 1. Use kinetic control: Employ reaction conditions that favor the kinetically formed product, typically at lower temperatures and with shorter reaction times. |
Issue 2: Poor Diastereoselectivity in the Epoxidation of Tropenol (Formation of the α-epoxide)
| Potential Cause | Suggested Solution |
| Ineffective directing effect of the 3α-hydroxyl group: The solvent or additives may interfere with the hydrogen bonding between the hydroxyl group and the epoxidizing agent. | 1. Use a non-coordinating solvent: Solvents like dichloromethane or chloroform are often used for m-CPBA epoxidations to maximize the directing effect. 2. Choose an appropriate epoxidizing agent: Peroxy acids like m-CPBA are known to be effective for directed epoxidations. Vanadium-catalyzed epoxidations are also a powerful alternative for allylic alcohols. |
| Steric hindrance: If the 3α-hydroxyl group is protected with a bulky protecting group, it may sterically hinder the approach of the epoxidizing agent to the β-face. | 1. Use a smaller protecting group: If protection is necessary, choose a less sterically demanding protecting group. 2. Deprotect before epoxidation: If possible, perform the epoxidation on the free alcohol to take advantage of the directing effect. |
Issue 3: Formation of Scopoline Impurity
| Potential Cause | Suggested Solution |
| Basic reaction or work-up conditions: this compound is known to rearrange to scopoline in the presence of a base. | 1. Maintain neutral or slightly acidic pH: Carefully control the pH during the reaction and work-up. Use mild bases for any necessary neutralization steps and avoid prolonged exposure to basic conditions. 2. Control temperature: The rearrangement can be accelerated at higher temperatures. Perform reactions and work-up at lower temperatures. |
Quantitative Data on Stereoselectivity
The following table summarizes the reported stereoselectivity for key steps in this compound synthesis under different conditions.
| Reaction Step | Reagent/Catalyst | Substrate | Stereoselectivity (dr or ee) | Reference |
| Tropinone Reduction | Tropinone Reductase I (TR-I) | Tropinone | >99% de (for tropine) | [1][2][3] |
| Tropenol Epoxidation | m-CPBA | Trop-6-en-3α-ol | 99:1 (β:α epoxide) | [5] |
| Tropenol Epoxidation | Vanadium Catalyst (e.g., VO(acac)₂) / TBHP | Allylic Alcohols | High syn-selectivity | [6][7][8] |
Experimental Protocols
Protocol 1: Enzymatic Reduction of Tropinone to Tropine using Tropinone Reductase I (TR-I)
This protocol is a general guideline based on the principles of enzymatic reductions. Specific conditions may vary depending on the source and form of the enzyme (isolated vs. whole-cell).
-
Enzyme Preparation: Prepare a solution of Tropinone Reductase I (TR-I) in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5). If using a whole-cell system, cultivate the cells expressing TR-I to an appropriate density.
-
Reaction Setup: In a temperature-controlled reactor, dissolve tropinone in the buffer. Add the cofactor NADPH (or a cofactor regeneration system).
-
Enzymatic Reaction: Add the TR-I enzyme solution or the whole-cell suspension to the reaction mixture. Maintain the temperature at the optimal range for the enzyme (typically 25-37 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the consumption of tropinone and the formation of tropine.
-
Work-up: Once the reaction is complete, remove the enzyme (e.g., by centrifugation for whole cells or by precipitation/filtration for isolated enzyme). Extract the aqueous phase with an organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting tropine can be purified further by crystallization or chromatography if necessary.
Protocol 2: Diastereoselective Epoxidation of Trop-6-en-3α-ol (Tropenol) with m-CPBA
-
Reaction Setup: Dissolve trop-6-en-3α-ol in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) in a flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in CH₂Cl₂ to the cooled solution of tropenol. The slow addition helps to control the reaction temperature.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, quench the excess peroxy acid by adding a solution of sodium sulfite or sodium thiosulfate. Wash the organic layer with a saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by crystallization.
Visualizations
Figure 1: Key stereoselective steps in the synthesis of this compound from tropinone.
Figure 2: Troubleshooting workflow for low diastereoselectivity in tropenol epoxidation.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021133280A1 - An improved process for preparation of this compound hydrobromide - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model [organic-chemistry.org]
- 8. Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Scopine vs. Atropine: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of scopine and atropine, focusing on their receptor interactions and physiological effects. The information presented is supported by experimental data to aid in research and drug development.
Introduction
This compound and atropine are both tropane alkaloids, sharing a core bicyclic structure. Atropine is a well-characterized competitive antagonist of muscarinic acetylcholine receptors and is widely used in medicine. This compound, which forms the structural base of scopolamine, is less studied. This guide aims to collate the available experimental data to draw a comparative profile of these two compounds.
At a Glance: Key Biological Differences
| Feature | This compound | Atropine |
| Primary Target | Inferred to have muscarinic receptor activity; also targets 5-HT3 receptors. | Muscarinic acetylcholine receptors (M1-M5) |
| Muscarinic Affinity | Potentially higher affinity for certain muscarinic receptor subtypes (e.g., endothelial) compared to atropine, based on scopolamine studies. | Non-selective antagonist with high affinity for all muscarinic receptor subtypes. |
| 5-HT3 Receptor Activity | Antagonist (inferred from scopolamine) | Antagonist |
| Adrenergic Activity | Conflicting reports; likely minimal. | Minimal |
| Blood-Brain Barrier | Likely higher penetration than atropine (inferred from scopolamine). | Readily crosses the blood-brain barrier. |
Quantitative Comparison of Receptor Affinity and Potency
The following table summarizes the available quantitative data for the biological activities of this compound (inferred from scopolamine) and atropine.
| Receptor | Parameter | This compound (from Scopolamine) | Atropine | Reference |
| 5-HT3 | IC50 | 2.09 μM | 1.74 μM | [1] |
| Ki | 6.76 μM ([3H]granisetron competition) | - | [1] | |
| Ki | 4.90 μM (G-FL competition) | 7.94 μM (G-FL competition) | [1] | |
| Muscarinic (M1) | IC50 | - | 2.22 nM | |
| Muscarinic (M2) | IC50 | - | 4.32 nM | |
| Muscarinic (M3) | IC50 | - | 4.16 nM | |
| Muscarinic (M4) | IC50 | - | 2.38 nM | |
| Muscarinic (M5) | IC50 | - | 3.39 nM |
Signaling Pathways and Mechanisms of Action
Muscarinic Acetylcholine Receptor Antagonism
Atropine is a non-selective, competitive antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5)[2]. By blocking these receptors, atropine inhibits the effects of acetylcholine in the parasympathetic nervous system. This leads to a range of physiological effects, including increased heart rate, decreased salivation and other secretions, and relaxation of smooth muscle.
While direct data on this compound is limited, studies on scopolamine suggest that the this compound base influences affinity for muscarinic receptor subtypes. For instance, endothelial muscarinic receptors have been shown to have a higher affinity for scopolamine than for atropine, whereas the opposite is true for smooth muscle muscarinic receptors. This suggests that the structural differences between the this compound and tropine moieties are critical for receptor subtype selectivity.
Serotonin 5-HT3 Receptor Antagonism
Both atropine and scopolamine (and by inference, this compound) have been shown to act as competitive antagonists at the 5-HT3 receptor, a ligand-gated ion channel[1]. This receptor is primarily involved in nausea and vomiting. The antagonistic activity at this receptor may contribute to the antiemetic properties of scopolamine. The similar IC50 and Ki values for atropine and scopolamine at the 5-HT3 receptor suggest that the tropane alkaloid core is a key determinant for this interaction.
Adrenergic Receptor Activity
Some reports suggest that this compound may have activity at α1-adrenergic receptors, as it is a metabolite of the α1-adrenergic receptor agonist anisodine. However, a structure-activity relationship study of atropine analogues, which included scopolamine, found no evidence of α-adrenergic receptor blockade. Therefore, the activity of this compound at adrenergic receptors remains unclear and requires further investigation.
In Vivo and Physiological Effects
A comparative study on atropine and scopolamine in rats exposed to a nerve agent revealed that while both compounds had similar bioavailability, scopolamine achieved significantly higher concentrations in the brain[3]. This suggests that the this compound moiety may enhance the lipophilicity of the molecule, leading to greater penetration of the blood-brain barrier. This increased central nervous system exposure was correlated with a more potent anticonvulsant effect for scopolamine compared to atropine[3].
Experimental Protocols
5-HT3 Receptor Electrophysiology
-
System: Two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing human 5-HT3A receptors.
-
Method: Oocytes were clamped at -60 mV. Serotonin (5-HT) was applied to elicit an inward current. The inhibitory effect of atropine or scopolamine was determined by co-application with 5-HT.
-
Data Analysis: Concentration-response curves were fitted to a four-parameter logistic equation to determine IC50 values.
5-HT3 Receptor Radioligand Binding Assay
-
System: HEK293 cells stably expressing human 5-HT3A receptors.
-
Method: Competition binding assays were performed using a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) and varying concentrations of the test compound (atropine or scopolamine).
-
Data Analysis: The displacement of the radioligand was measured, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
Conclusion
Atropine is a well-defined, non-selective muscarinic antagonist. The biological activity of this compound is less clear. Based on comparative studies with scopolamine, it can be inferred that this compound also possesses muscarinic receptor antagonist properties, with a potentially different subtype selectivity profile compared to atropine. Both this compound (inferred) and atropine demonstrate antagonistic activity at 5-HT3 receptors with similar potencies. The conflicting data regarding this compound's adrenergic activity highlights an area for future research. The structural difference of the this compound moiety appears to enhance central nervous system penetration, as suggested by the higher brain concentrations of scopolamine relative to atropine in vivo. Further direct experimental evaluation of this compound is necessary to fully elucidate its pharmacological profile.
References
A Comparative Guide to the Muscarinic Receptor Activity of Scopine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of scopine-containing compounds, primarily focusing on the well-characterized antagonist scopolamine, at the five muscarinic acetylcholine receptor subtypes (M1-M5). Due to the limited availability of direct experimental data for this compound in the public domain, this guide utilizes data for scopolamine as a representative molecule containing the this compound moiety. This analysis is benchmarked against other established muscarinic receptor antagonists to provide a comprehensive overview for researchers in pharmacology and drug development.
Introduction to Muscarinic Receptors and this compound
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the majority of the physiological effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, exhibit distinct tissue distributions and intracellular signaling pathways, making them attractive targets for therapeutic intervention in a variety of diseases.
This compound forms the structural core of several tropane alkaloids, most notably the anticholinergic drug scopolamine. While scopolamine is a well-researched non-selective muscarinic antagonist, the specific activity of the this compound base itself is not extensively documented in publicly available literature. This guide, therefore, focuses on the receptor binding and functional activity of scopolamine as a key example of a this compound-containing ligand.
Comparative Binding Affinities of Muscarinic Antagonists
The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and potential for off-target effects. The following table summarizes the binding affinities (Ki in nM) of scopolamine and other key muscarinic antagonists across the five human muscarinic receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Scopolamine | ~1.1 | ~1.9 | ~1.3 | ~1.0 | ~2.0 |
| Atropine | 0.92 - 2[1] | 1.9 | 1.1 | 1.1 | 2.0 |
| Pirenzepine | 12 - 21[2][3] | 310 - 417[3][4] | 17.9 (selectivity vs M2) | 3.5 (selectivity vs M2) | - |
| AF-DX 116 | 417[4] | 64[4] | 786[4] | 211[4] | 5130[4] |
| 4-DAMP | ~1 (M1, M3, M4, M5) | ~11 (relative to other subtypes) | 7.2 (KD)[5] | ~1 (M1, M3, M4, M5) | ~1 (M1, M3, M4, M5) |
Note: Data is compiled from multiple sources and experimental conditions may vary. The values for scopolamine and atropine indicate their non-selective nature, with high affinity for all five subtypes. Pirenzepine shows selectivity for M1 receptors, while AF-DX 116 is selective for M2 receptors. 4-DAMP exhibits high affinity for M1, M3, M4, and M5 receptors with lower affinity for the M2 subtype.
Functional Activity at Muscarinic Receptors
The functional activity of a ligand describes its ability to elicit a biological response upon binding to the receptor. For antagonists like scopolamine, this is often measured by their ability to inhibit the response induced by a muscarinic agonist.
Due to a lack of specific functional data for this compound, this section will focus on the established antagonistic properties of scopolamine. Scopolamine acts as a competitive antagonist at all five muscarinic receptor subtypes, meaning it binds to the same site as acetylcholine but does not activate the receptor, thereby blocking its function.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G-proteins, leading to distinct downstream signaling cascades.
Caption: Signaling pathways of muscarinic receptor subtypes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound activity at muscarinic receptors. Below are representative protocols for radioligand binding and functional assays.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a radioligand competition binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing a specific human muscarinic receptor subtype (M1-M5) are prepared.
-
Incubation: In a 96-well plate, the cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS) and a range of concentrations of the unlabeled test compound. The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the test compound (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay is used to determine the functional activity of compounds at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration.
Caption: Workflow for a calcium mobilization functional assay.
Protocol:
-
Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for approximately one hour.
-
Compound Addition: The plate is placed in a fluorescence microplate reader. For antagonist testing, varying concentrations of the test compound are added to the wells and incubated for a specific period. Subsequently, a fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the receptor.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically before and after the addition of the agonist. An increase in intracellular calcium upon agonist stimulation leads to an increase in the fluorescence of the dye.
-
Data Analysis: The change in fluorescence is used to determine the concentration-response curves for the agonist in the presence and absence of the antagonist. For antagonists, the IC₅₀ value (the concentration that inhibits 50% of the agonist response) is calculated.
Functional Assay: GTPγS Binding
This assay measures the activation of G-proteins coupled to muscarinic receptors (M2 and M4, which couple to Gi/o) and can be used to determine the efficacy of agonists and the potency of antagonists.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the M2 or M4 receptor subtype.
-
Incubation: Incubate the membranes with varying concentrations of the test compound (for antagonists, in the presence of a fixed concentration of an agonist) in an assay buffer containing GDP and [³⁵S]GTPγS.
-
Separation: After incubation, separate the membrane-bound [³⁵S]GTPγS from the free form by vacuum filtration.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Agonist stimulation increases the binding of [³⁵S]GTPγS. The data are analyzed to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.
Conclusion
While direct experimental data for this compound's activity at muscarinic receptors is scarce, the extensive research on its derivative, scopolamine, provides valuable insights. Scopolamine is a potent, non-selective antagonist at all five muscarinic receptor subtypes. Understanding its binding and functional profile, in comparison to other selective and non-selective antagonists, is crucial for the design and development of new therapeutics targeting the muscarinic system. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the activity of this compound and other novel compounds at these important receptors.
References
- 1. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AF-DX 116 | M2 Receptors | Tocris Bioscience [tocris.com]
- 5. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Scopine Derivatives as Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of various scopine derivatives, focusing on their antagonist activity at muscarinic acetylcholine receptors (mAChRs). The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to this compound Derivatives and Muscarinic Receptors
This compound is a tropane alkaloid that serves as a structural backbone for a variety of pharmacologically active compounds. Its derivatives, most notably scopolamine and atropine, are well-established muscarinic receptor antagonists.[1][2] Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways, making them important targets for therapeutic intervention in a range of conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[3] This guide focuses on the in vitro binding affinities and functional potencies of various this compound-based compounds at these receptor subtypes.
Comparative Efficacy of this compound Derivatives
The in vitro efficacy of this compound derivatives is primarily determined by their binding affinity (Ki) for the different muscarinic receptor subtypes and their functional potency (pA2 or IC50) in assays measuring the inhibition of agonist-induced responses. The following table summarizes the available quantitative data for a selection of this compound derivatives and related muscarinic antagonists. It is important to note that direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Functional Potency (pA2) | Reference Tissue/Cell Line |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | 8.41 (M3) | Rat Urinary Bladder[4] |
| Atropine | - | - | - | - | - | 8.72 (M3, circular muscle) | Human Colon[5] |
| Atropine | - | - | - | - | - | 8.60 (M3, longitudinal muscle) | Human Colon[5] |
| Atropine | - | - | - | - | - | 8.36 (M3) | Rat Urinary Bladder[4] |
| N-methylscopolamine | - | - | - | - | - | - | - |
| Tropinyl phenyl(cyclopentyl)acetate | - | - | - | - | - | - | - |
| This compound-based Compound 34 | - | - | Potent M3 Antagonist | - | - | >24h duration in vivo | Mouse model of bronchoconstriction[3] |
Structure-Activity Relationships (SAR)
The structure of the ester group attached to the this compound core is a critical determinant of muscarinic receptor affinity and selectivity. Generally, esters of aromatic or higher molecular weight acids tend to possess cholinergic antagonist activity.[1] For tropinyl and piperidinyl esters, inhibitory activities at M2 and M3 receptors are influenced by the hydrophobic, electronic, and steric characteristics of the side chain.[6] Specifically, M2 inhibitory activity is largely accounted for by the size and electronic character of the side chain, while M3 inhibitory activity is mainly attributed to the electronic nature of the side chain, with good activity associated with electron-withdrawing groups.[6]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the efficacy of this compound derivatives.
Radioligand Binding Assay for Muscarinic Receptors
This assay measures the affinity of a compound for a specific receptor subtype by quantifying the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds (this compound derivatives) at various concentrations.
-
Non-specific binding control: Atropine (1 µM).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine 50 µL of cell membrane preparation, 50 µL of [³H]-NMS (at a final concentration close to its Kd), and 50 µL of the test compound at varying concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M) or assay buffer for total binding. For non-specific binding, add 50 µL of 1 µM atropine.
-
Equilibration: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filter mats, place them in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Isolated Tissue Contraction
This assay assesses the functional potency of an antagonist by measuring its ability to inhibit the contraction of smooth muscle tissue induced by a muscarinic agonist.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum or rat urinary bladder strips).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isometric force transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
Test compounds (this compound derivatives) at various concentrations.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ baths under a resting tension (e.g., 1 g). Allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a specific concentration of the this compound derivative for a predetermined period (e.g., 30-60 minutes).
-
Second Agonist Curve: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
-
Data Analysis: The potency of the antagonist is determined by the rightward shift of the agonist concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50, is calculated using a Schild plot analysis.
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects through different G protein signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also modulate ion channels.
Caption: Muscarinic receptor G protein-coupled signaling pathways.
Experimental Workflow for In Vitro Efficacy Testing
The general workflow for assessing the in vitro efficacy of this compound derivatives involves a series of steps from compound acquisition to data analysis.
Caption: General experimental workflow for this compound derivative efficacy testing.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Scopolamine vs. Scopine: A Comparative Guide to Their Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of scopolamine and its derivative, scopine. The information presented herein is based on available experimental data to assist researchers in understanding the distinct properties of these two tropane alkaloids.
Chemical and Structural Differences
Scopolamine and this compound share a core tropane alkaloid structure. However, scopolamine is an ester of this compound with tropic acid. This structural difference is the primary determinant of their distinct pharmacological activities. This compound is a metabolite of scopolamine, formed through the hydrolysis of the ester bond.
Pharmacological Effects: A Head-to-Head Comparison
The primary pharmacological difference lies in their affinity for muscarinic acetylcholine receptors (mAChRs). Scopolamine is a potent, non-selective antagonist of all five muscarinic receptor subtypes (M1-M5), whereas this compound exhibits significantly lower binding affinity.
Data Presentation: Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities of scopolamine and this compound for muscarinic receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (IC50) |
| Scopolamine | M1 | 0.83[1] | 55.3 nM[2] |
| M2 | 5.3[1] | ||
| M3 | 0.34[1] | ||
| M4 | 0.38[1] | ||
| M5 | 0.34[1] | ||
| This compound | Muscarinic (non-selective) | Not Available | 3 µM |
Note: A lower Ki or IC50 value indicates a higher binding affinity. The data clearly illustrates that scopolamine is a high-affinity ligand for all muscarinic receptor subtypes, with Ki values in the nanomolar range. In contrast, this compound's affinity is in the micromolar range, indicating it is a much weaker binder to muscarinic receptors.
Mechanism of Action
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter involved in numerous functions of the parasympathetic nervous system and the central nervous system. This antagonism leads to a range of physiological effects.
This compound , due to its significantly lower affinity for muscarinic receptors, is considered to have weak anticholinergic activity on its own. Its primary role in pharmacology is often as a metabolite of scopolamine or as a precursor in the synthesis of other compounds. However, some research suggests that the this compound moiety contributes to the binding of scopolamine to certain muscarinic receptor subtypes.
In Vivo Pharmacological Effects
Scopolamine is well-known for its potent effects on the central and peripheral nervous systems.
-
Central Nervous System (CNS) Effects: Scopolamine readily crosses the blood-brain barrier and is known to cause a range of dose-dependent CNS effects, including drowsiness, amnesia, and at higher doses, delirium and hallucinations.[3][4][5] It is widely used in research as a pharmacological model to induce cognitive deficits, particularly in studies of memory and dementia.[3][6]
-
Peripheral Nervous System Effects: Peripherally, scopolamine's anticholinergic actions lead to effects such as dry mouth, reduced sweating, mydriasis (dilation of the pupils), and tachycardia. It also has antiemetic effects, making it useful for the prevention of motion sickness and postoperative nausea and vomiting.
This compound 's in vivo pharmacological effects are not as well-characterized as those of scopolamine. Due to its lower receptor affinity, it is expected to have significantly weaker, if any, direct anticholinergic effects when administered systemically at comparable doses to scopolamine. However, one area of research has explored the use of this compound as a brain-targeting moiety. Studies have shown that conjugating drugs to this compound can enhance their uptake into the brain, suggesting that this compound itself possesses some ability to cross the blood-brain barrier.[7] A study on a chlorambucil-scopine conjugate demonstrated enhanced brain uptake and anti-glioma activity with minimal systemic toxicity.[7]
Experimental Protocols
The following sections detail the general methodologies used in the key experiments cited in this guide.
Muscarinic Receptor Binding Assay (Radioligand Displacement Assay)
This assay is used to determine the binding affinity of a compound (like scopolamine or this compound) for muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells transfected with the human M1-M5 receptor genes).
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Test compound (scopolamine or this compound) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Filtration apparatus (e.g., glass fiber filters).
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters. The receptors and the bound radioligand are retained on the filter.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Assessment of Central Nervous System Effects (e.g., Morris Water Maze for Cognitive Function)
This protocol is an example of how the CNS effects of a compound like scopolamine are evaluated in animal models.
Objective: To assess the effect of a compound on spatial learning and memory.
Materials:
-
Experimental animals (e.g., rats or mice).
-
Morris water maze: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Tracking software to record the animal's swim path, latency to find the platform, and other parameters.
-
Test compound (scopolamine) and vehicle control.
Procedure:
-
Acquisition Phase:
-
Animals are trained over several days to find the hidden platform from different starting positions in the pool.
-
Prior to each training session, animals are administered either the test compound (scopolamine) or a vehicle control.
-
The latency to find the platform and the swim path are recorded.
-
-
Probe Trial:
-
After the acquisition phase, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set period.
-
The time spent in the quadrant where the platform was previously located is measured. This is a measure of memory retention.
-
-
Data Analysis:
-
The escape latency and path length during the acquisition phase, and the time spent in the target quadrant during the probe trial, are compared between the scopolamine-treated and vehicle-treated groups to assess the impact of the drug on learning and memory.
-
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling
The diagram below illustrates the general signaling pathways activated by M1/M3/M5 and M2/M4 muscarinic receptors. Scopolamine, as an antagonist, blocks these pathways.
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the workflow for a typical radioligand binding assay.
Caption: Radioligand binding assay workflow.
Conclusion
The pharmacological profiles of scopolamine and this compound are markedly different, primarily due to the presence of the tropic acid ester in scopolamine. Scopolamine is a potent, non-selective muscarinic antagonist with significant central and peripheral effects. In contrast, this compound exhibits substantially weaker affinity for muscarinic receptors, and its direct pharmacological effects are considered minimal. However, its ability to cross the blood-brain barrier makes it a molecule of interest for drug delivery applications to the central nervous system. This guide highlights the importance of the ester linkage in determining the potent anticholinergic activity of scopolamine. Further research is warranted to fully elucidate the pharmacological profile of this compound, particularly its affinity for individual muscarinic receptor subtypes and its potential as a CNS delivery vector.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacokinetic–pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of scopolamine on dopamine neurons in the substantia nigra: role of the pedunculopontine tegmental nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a novel brain-targeting moiety enhances the brain uptake of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
Scopine Cross-Reactivity Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of scopine with various neurotransmitter receptors. As a fundamental building block of the well-characterized antimuscarinic agent, scopolamine, understanding the receptor binding profile of this compound is crucial for predicting potential off-target effects and guiding the development of novel therapeutics with improved selectivity. Due to a lack of direct experimental data for this compound, this guide leverages data from its closely related derivative, scopolamine, to infer its likely cross-reactivity profile.
Summary of Receptor Binding Affinities
The primary targets of this compound-containing compounds are muscarinic acetylcholine receptors (mAChRs). However, studies on scopolamine reveal significant cross-reactivity with other receptor families, notably at higher concentrations. The following table summarizes the available binding affinity data for scopolamine, offering a predictive glimpse into this compound's potential interactions.
| Receptor Subtype | Ligand | K_i_ (nM) | IC_50_ (nM) | Species | Reference |
| Muscarinic M1 | Scopolamine | 0.83 | - | Human | [1] |
| Muscarinic M2 | Scopolamine | 5.3 | - | Human | [1] |
| Muscarinic M3 | Scopolamine | 0.34 | - | Human | [1] |
| Muscarinic M4 | Scopolamine | 0.38 | - | Human | [1] |
| Muscarinic M5 | Scopolamine | 0.34 | - | Human | [1] |
| Serotonin 5-HT_3_ | Scopolamine | 6760 | 2090 | Human | [2][3][4][5] |
| Nicotinic Acetylcholine | Scopolamine | - | 928000 | - | [5] |
Absence of data for this compound necessitates the use of scopolamine data as a proxy. K_i_ and IC_50_ values are indicators of binding affinity, where a lower value signifies a stronger interaction.
In-Depth Receptor Interaction Analysis
Muscarinic Acetylcholine Receptors (mAChRs)
Scopolamine, and by extension this compound, are potent antagonists of all five muscarinic receptor subtypes (M1-M5). Scopolamine exhibits high affinity for all subtypes, with particularly strong binding to M1, M3, M4, and M5 receptors, as indicated by sub-nanomolar K_i_ values.[1] This non-selective antagonism is responsible for the well-documented anticholinergic effects of scopolamine.
Serotonin (5-HT) Receptors
Notably, scopolamine demonstrates competitive antagonism at 5-HT_3_ receptors, albeit with significantly lower affinity (micromolar range) compared to its potent interaction with muscarinic receptors.[2][3][4][5] This interaction is structurally plausible due to similarities between the tropane moiety of scopolamine and the structure of established 5-HT_3_ antagonists.[5] This off-target activity could contribute to the overall pharmacological profile of scopolamine, particularly at higher doses.
Nicotinic Acetylcholine Receptors (nAChRs)
Scopolamine has been reported to block nicotinic acetylcholine receptors, but at very high concentrations, with an IC_50_ value in the high micromolar to millimolar range.[5] Chronic administration of scopolamine has been shown to up-regulate the density of both muscarinic and nicotinic receptors in the brain.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of binding data. Below are representative protocols for assays commonly used to determine receptor cross-reactivity.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (K_i_) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or its analogue).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[7][8][9][10][11]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is employed to characterize the functional effects of a compound on ligand-gated ion channels, such as 5-HT_3_ and nicotinic receptors.[12][13][14][15][16]
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.
-
cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the target receptor (e.g., 5-HT_3A_).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
TEVC Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Compound Application: The agonist (e.g., serotonin) is applied to the oocyte to elicit an ionic current. The effect of the test compound (this compound) is then assessed by co-application with the agonist or by pre-application.
-
Data Analysis: The concentration-response curve for the antagonist is generated to determine the IC_50_ value.
Calcium Flux Assay
This functional assay is used to measure the activation of G-protein coupled receptors (GPCRs), such as muscarinic receptors, that signal through the release of intracellular calcium.[17][18][19][20][21]
Protocol:
-
Cell Culture: Cells expressing the target GPCR are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation. For antagonists, the assay is run in the presence of a known agonist to measure the inhibition of the calcium response.
-
Data Analysis: Concentration-response curves are generated to determine the EC_50_ (for agonists) or IC_50_ (for antagonists).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the receptors discussed and a typical experimental workflow for assessing cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopolamine induces up-regulation of nicotinic receptors in intact brain but not in nucleus basalis lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TEVC Recording - Ecocyte [ecocyte.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Scopolamine Shows Micromolar Binding Affinity to 5-HT3 Receptors; Scopine Affinity Undetermined
A comparative analysis of the binding affinities of scopolamine and its structural precursor, scopine, to the 5-hydroxytryptamine-3 (5-HT3) receptor reveals measurable antagonism by scopolamine, while quantitative binding data for this compound remains elusive in current scientific literature. Experimental evidence demonstrates that scopolamine competitively inhibits 5-HT3 receptors with micromolar affinity, a significantly lower affinity than its primary interaction with muscarinic receptors.
Scopolamine, a well-known muscarinic antagonist, has been shown to interact with serpentine 5-HT3 receptors, which are ligand-gated ion channels involved in nausea, vomiting, and anxiety. This off-target interaction is attributed to structural similarities between scopolamine and known 5-HT3 receptor antagonists. In contrast, this compound, which forms the core tricycle of scopolamine but lacks the tropic acid ester group, has not been the subject of published binding affinity studies at the 5-HT3 receptor. The structural difference, particularly the absence of the aromatic ring and carbonyl linker present in scopolamine and other high-affinity 5-HT3 antagonists, suggests that this compound's binding affinity is likely to be considerably lower.
Quantitative Comparison of Binding Affinities
The binding affinity of scopolamine for the 5-HT3A receptor has been quantified using various experimental techniques, yielding comparable results in the low micromolar range. No quantitative binding data for this compound at the 5-HT3 receptor has been identified in the reviewed literature.
| Compound | Assay Type | Receptor | Radioligand/Agonist | Measured Value | Unit | Reference |
| Scopolamine | Electrophysiology | Human 5-HT3A (in Xenopus oocytes) | 5-HT | IC50 = 2.09 | µM | [1][2][3] |
| Radioligand Binding | Human 5-HT3A (in HEK293 cells) | [³H]granisetron | Ki = 6.76 | µM | [1][2][3] | |
| Flow Cytometry | Human 5-HT3A (in live HEK293 cells) | G-FL (fluorescent granisetron derivative) | Ki = 4.90 | µM | [1][2][3] | |
| This compound | - | - | - | No data available | - | - |
Experimental Methodologies
The determination of scopolamine's binding affinity to 5-HT3 receptors has been achieved through several robust experimental protocols.
Radioligand Binding Assay
A competitive radioligand binding assay was utilized to determine the inhibition constant (Ki) of scopolamine for the 5-HT3 receptor.[1][3]
-
Preparation of Cell Membranes: Crude membrane extracts from HEK293 cells stably expressing the human 5-HT3A receptor were prepared.
-
Competitive Binding: A constant concentration of a high-affinity 5-HT3 receptor antagonist radioligand, [³H]granisetron (0.6 nM), was incubated with the cell membrane preparations.
-
Introduction of Competitor: Varying concentrations of unlabeled scopolamine were added to the incubation mixture to compete with [³H]granisetron for binding to the 5-HT3 receptors.
-
Equilibrium and Separation: The mixture was incubated to reach binding equilibrium. The bound and free radioligand were then separated by filtration.
-
Quantification: The amount of bound [³H]granisetron was quantified using scintillation counting.
-
Data Analysis: The data were normalized to the binding of [³H]granisetron in the absence of scopolamine. The Ki value was calculated from the IC50 value (the concentration of scopolamine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Electrophysiology
Two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing human 5-HT3A receptors was employed to measure the half-maximal inhibitory concentration (IC50) of scopolamine.
-
Oocyte Preparation: Xenopus laevis oocytes were injected with cDNA encoding the human 5-HT3A receptor and incubated to allow for receptor expression.
-
Electrophysiological Recording: The oocytes were placed in a recording chamber and impaled with two electrodes to clamp the membrane potential.
-
Agonist Application: The 5-HT3 receptor agonist, serotonin (5-HT), was applied to the oocyte to elicit an inward current, which was measured by the voltage clamp.
-
Antagonist Co-application: Increasing concentrations of scopolamine were co-applied with a fixed concentration of 5-HT.
-
Data Analysis: The inhibition of the 5-HT-induced current by scopolamine was measured, and the concentration of scopolamine that produced 50% inhibition (IC50) was determined by fitting the concentration-response data to a sigmoidal dose-response curve.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of the neurotransmitter serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺) into the cell. This influx causes depolarization of the cell membrane, which in turn can trigger various downstream cellular responses, including the propagation of an action potential in neurons. Scopolamine acts as a competitive antagonist at the 5-HT binding site, thereby preventing the channel from opening in the presence of 5-HT.
References
The Quest for a Reliable Biomarker: Validating Scopine in Scopolamine Metabolism
For researchers, scientists, and drug development professionals navigating the complexities of scopolamine's metabolic journey, the identification of a reliable biomarker is paramount. While scopine has been posited as a potential candidate, a comprehensive evaluation of its validity, particularly in comparison to other metabolites, has remained elusive. This guide synthesizes the available experimental data to provide an objective comparison, highlighting the current state of knowledge and the critical gaps that need to be addressed.
Scopolamine, a tropane alkaloid, undergoes extensive metabolism in the body, primarily in the liver through the action of cytochrome P450 3A (CYP3A) enzymes, followed by conjugation, predominantly glucuronidation.[1] Shockingly, less than 5% of the parent drug is excreted unchanged in the urine.[2][3] This low percentage of unaltered scopolamine underscores the necessity of identifying and quantifying its metabolites to accurately assess exposure and metabolic clearance.
While animal studies, particularly in rats, have identified a diverse array of up to 18 metabolites, including this compound, northis compound, tropic acid, and various hydroxylated and conjugated forms, the direct translation of these findings to human metabolism is fraught with uncertainty due to significant species-specific differences.[4] Crucially, detailed investigations into the full spectrum of scopolamine metabolites in humans are notably limited, with much of the metabolic puzzle yet to be pieced together.[1]
Comparative Analysis of Urinary Metabolites
To date, quantitative data on scopolamine metabolites in human urine is sparse. One of the few studies that have quantified a metabolite alongside the parent drug focused on scopolamine glucuronide. The findings from this study are summarized in the table below.
| Analyte | Percentage of Administered Dose Excreted in Urine | Key Findings |
| Scopolamine | < 5% | A consistently low percentage of the parent drug is excreted unchanged, making it a poor indicator of overall exposure. |
| Scopolamine Glucuronide | Variable, but collectively with scopolamine, accounts for < 10% of the dose | While a known metabolite, its excretion does not account for the majority of the metabolized drug, suggesting the presence of other significant, yet unquantified, metabolic pathways.[5] |
| This compound | Data Not Available in Humans | Although identified as a metabolite in animal models, there is a lack of published quantitative data on this compound excretion in human urine following scopolamine administration. |
| Other Metabolites | Data Not Available in Humans | The complete profile and quantitative contribution of other potential metabolites, such as northis compound, tropic acid, and hydroxylated forms, in humans remain to be elucidated. |
This table is based on the limited available data and highlights the significant knowledge gaps in human scopolamine metabolism.
Experimental Protocols
The methodologies employed in the study of scopolamine metabolism are critical for generating reliable and comparable data. Below are detailed protocols for the extraction and analysis of scopolamine and its known conjugate from human urine, which could be adapted for the validation of this compound as a biomarker.
Protocol 1: Quantification of Scopolamine and Scopolamine Glucuronide in Human Urine by LC-MS/MS
This protocol is based on methodologies described for the analysis of scopolamine and its metabolites in biological fluids.[6][7][8]
1. Sample Preparation and Enzymatic Hydrolysis:
-
To 1 mL of human urine, add an internal standard (e.g., deuterated scopolamine).
-
To hydrolyze the glucuronide conjugate, add β-glucuronidase enzyme solution and incubate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18 hours). This step is crucial for measuring the total amount of scopolamine that was conjugated.
2. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes (scopolamine and the now-hydrolyzed scopolamine) with a stronger organic solvent, often containing a small amount of a basic modifier.
3. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the reconstituted sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for scopolamine and the internal standard in multiple reaction monitoring (MRM) mode for quantification.
Visualizing the Path Forward
To better understand the known metabolic pathways and the necessary steps for biomarker validation, the following diagrams are provided.
Conclusion: A Call for Further Research
The validation of this compound as a definitive biomarker for scopolamine metabolism in humans is currently hampered by a significant lack of quantitative data. While it has been identified in animal models, its presence and concentration profile in human urine following scopolamine administration have not been adequately characterized. The available evidence suggests that scopolamine and its glucuronide conjugate represent only a minor fraction of the total excreted dose, pointing to the existence of other, more abundant metabolites that have yet to be quantified in humans.
To definitively establish this compound as a reliable biomarker, future research must focus on:
-
Comprehensive Metabolite Profiling: Utilizing high-resolution mass spectrometry to identify the full spectrum of scopolamine metabolites in human urine.
-
Quantitative Analysis: Developing and validating robust analytical methods, such as LC-MS/MS, for the simultaneous quantification of scopolamine, this compound, and other major metabolites.
-
Pharmacokinetic Studies: Conducting well-controlled human studies to determine the excretion kinetics of this compound and other metabolites, and to establish a clear correlation with scopolamine dosage and pharmacological effects.
Until such studies are conducted, the use of this compound as a standalone biomarker for scopolamine metabolism in a research or clinical setting should be approached with caution. The scientific community is encouraged to pursue these research avenues to fill the existing knowledge gaps and ultimately provide a more complete understanding of scopolamine's fate in the human body.
References
- 1. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Scopolamine - Wikipedia [en.wikipedia.org]
- 4. Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of hyoscyamine and scopolamine in serum and urine of humans by liquid chromatography with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Scopolamine and Atropine in Blood and Urine by LC-MS / MS [kyxuebao.kmmu.edu.cn]
- 8. Rapid LC-MS/MS method for determination of scopolamine in human plasma [pharmacia.pensoft.net]
A Comparative Analysis of Scopine and Tropine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine and tropine are two closely related tropane alkaloids that serve as pivotal precursors in the synthesis of a wide array of pharmaceuticals. Their structural similarities, centered around the 8-azabicyclo[3.2.1]octane core, mask significant differences in reactivity and synthetic applications. This guide provides an objective comparison of this compound and tropine, supported by experimental data, to aid researchers in selecting the appropriate building block for their synthetic strategies. The primary distinction lies in the presence of a 6,7-epoxide ring in this compound, which is absent in tropine. This structural feature profoundly influences their chemical behavior and dictates their respective roles in the synthesis of major anticholinergic drugs. Tropine is the foundational component for atropine and its derivatives, such as ipratropium bromide, while this compound is the essential precursor for scopolamine and its quaternary ammonium compounds like tiotropium bromide.
Structural and Reactivity Comparison
The key structural difference between this compound and tropine is the epoxide ring in this compound. This feature introduces significant steric hindrance and alters the electronic properties of the molecule compared to the unsaturated 6,7-double bond or saturated ring in tropine and its derivatives.
The epoxide group in this compound is susceptible to ring-opening reactions under both acidic and basic conditions, a reaction pathway not available to tropine. This reactivity can be both an advantage and a challenge in multi-step syntheses, requiring careful selection of reagents and reaction conditions to avoid unintended side reactions. For instance, the epoxide's presence is crucial for the biological activity of scopolamine but can complicate esterification at the C3 hydroxyl group if not properly managed.
In contrast, tropine's simpler structure allows for more straightforward esterification and N-alkylation reactions. The stereochemistry of the 3-hydroxyl group (α in tropine and this compound) is a critical factor in the pharmacological activity of the final products.
Performance in Chemical Synthesis: A Comparative Overview
Direct quantitative comparisons of this compound and tropine in the same reaction are scarce in the literature, as they are typically used to synthesize different target molecules. However, a comparative analysis of their roles in the synthesis of their respective major derivatives, atropine (from tropine) and scopolamine/tiotropium (from this compound), provides valuable insights into their synthetic utility.
Table 1: Comparative Synthesis of Atropine from Tropine
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Esterification | Tropine, α-Formyl methyl phenylacetate | - | Toluene | 105-110 | - | >90 |
| Reduction | Tropine ester | Palladium-carbon | - | 10-15 | - | 91.8 |
Data compiled from a patented industrial synthesis process for atropine sulfate.[1]
Table 2: Comparative Synthesis of Tiotropium Bromide from this compound
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Esterification | This compound, Di-(2-thienyl)acetic acid | DCC, DMAP | Dichloromethane | Room Temp | 16 | - |
| Quaternization | This compound ester | Methyl bromide | Acetonitrile | Room Temp | 72 | 94 |
| Oxidation | Quaternized this compound ester | Triethylamine, O₂ | Acetonitrile | Room Temp | 48 | 74 |
Data compiled from a patented synthesis process for tiotropium bromide.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of Atropine from Tropine
This protocol is a general representation of the industrial synthesis of atropine.
Step 1: Esterification of Tropine
-
In a reaction vessel, dissolve tropine and α-formyl methyl phenylacetate in toluene. The mass ratio of tropine to α-formyl methyl phenylacetate is typically 1:2.6.[1]
-
Heat the mixture to 105-110 °C with stirring.[1]
-
After the reaction is complete, cool the solution to 0-5 °C to induce crystallization of the tropine ester.[1]
-
Filter the crystals, wash with cold toluene, and dry to obtain the tropine ester with a yield of over 90%.[1]
Step 2: Reduction to Atropine
-
Suspend the tropine ester in a suitable solvent.
-
Add palladium-carbon as a catalyst.[1]
-
Carry out the reduction at a controlled temperature of 10-15 °C.[1]
-
Upon completion of the reaction, filter off the catalyst.
-
Evaporate the solvent and crystallize the crude atropine from acetone at low temperature (e.g., 2 °C) to yield atropine with a purity of 91.8%.[1]
Protocol 2: Synthesis of Tiotropium Bromide from this compound
This protocol is a general representation of the synthesis of tiotropium bromide.
Step 1: Esterification of this compound
-
Dissolve this compound and di-(2-thienyl)acetic acid in dichloromethane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]
-
Stir the mixture at room temperature for 16 hours.[2]
-
Filter off the solid by-product (dicyclohexylurea) and concentrate the filtrate to obtain the crude this compound ester.
Step 2: Quaternization of the this compound Ester
-
Dissolve the crude this compound ester in acetonitrile.
-
Add a solution of methyl bromide in acetonitrile.[3]
-
Stir the mixture in a sealed tube at room temperature for 72 hours.[3]
-
The quaternized this compound ester precipitates as a solid. Filter the solid, wash with a suitable solvent, and dry under vacuum. This step can achieve a yield of up to 94%.[4]
Step 3: Oxidation to Tiotropium Bromide
-
Dissolve the quaternized this compound ester in acetonitrile that has been saturated with oxygen.[2]
-
Add triethylamine and stir the mixture at room temperature for 48 hours.[2]
-
The resulting precipitate is tiotropium bromide. Filter the solid, wash with acetonitrile, and dry under vacuum to obtain the final product with a yield of 74%.[2]
Visualizing the Biosynthetic Pathway
Both this compound and tropine originate from the same biosynthetic pathway of tropane alkaloids in plants of the Solanaceae family. Understanding this pathway provides context for their natural occurrence and the enzymatic transformations that lead to their formation. The following diagram illustrates the key steps in this pathway, starting from the common precursor, tropinone.
Caption: Biosynthetic pathway of major tropane alkaloids.
Conclusion
In the landscape of chemical synthesis, tropine and this compound are not interchangeable but rather complementary building blocks, each leading to a distinct class of valuable pharmaceuticals. Tropine, with its simpler structure, is the precursor of choice for atropine and its derivatives, often involving high-yielding esterification and reduction steps. This compound, characterized by its epoxide ring, is indispensable for the synthesis of scopolamine and advanced anticholinergics like tiotropium bromide. The presence of the epoxide in this compound introduces both unique reactivity and synthetic challenges that must be carefully managed. The selection between this compound and tropine is therefore unequivocally determined by the desired final product and its specific structural requirements.
References
- 1. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Therapeutic Potential of Scopine as a Brain-Targeting Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine, a tropane alkaloid and a metabolite of the well-known anticholinergic agent scopolamine, is emerging as a promising scaffold in drug development, not as a standalone therapeutic, but as a novel brain-targeting moiety. This guide provides a comparative analysis of the therapeutic potential of this compound, primarily focusing on its application in enhancing the delivery of chemotherapeutics to the brain, a critical challenge in treating central nervous system (CNS) malignancies. The primary comparison is made with the current standard-of-care for glioblastoma, temozolomide (TMZ). Additionally, we explore the hypothetical potential of this compound to enhance the efficacy of drugs for neurodegenerative diseases, using the acetylcholinesterase inhibitor donepezil as a comparative agent. This guide presents available preclinical data, detailed experimental protocols, and visual representations of key concepts to facilitate an objective evaluation.
This compound as a Brain-Targeting Moiety in Oncology
The blood-brain barrier (BBB) is a significant obstacle to the effective treatment of brain tumors, preventing most chemotherapeutic agents from reaching their target. The lipophilic nature and specific stereochemistry of this compound are being explored to overcome this barrier. By conjugating this compound to an active drug, the resulting prodrug may exhibit enhanced BBB penetration.
A key example of this approach is the development of chlorambucil-scopine (CHLS), a prodrug that couples the alkylating agent chlorambucil with a this compound moiety. Preclinical studies have demonstrated that this conjugation significantly enhances the brain uptake of chlorambucil, leading to improved anti-glioma activity.
Comparative Analysis: Chlorambucil-Scopine vs. Temozolomide
The current first-line chemotherapeutic agent for glioblastoma is temozolomide, an oral alkylating agent that can cross the BBB to some extent. The following sections compare the preclinical performance of CHLS with TMZ.
-
Chlorambucil-Scopine (CHLS): As a prodrug, CHLS is designed to cross the BBB via the this compound moiety. Once in the CNS, the chlorambucil component is released and acts as an alkylating agent, inducing DNA damage and triggering apoptosis in cancer cells.
-
Temozolomide (TMZ): TMZ is a prodrug that spontaneously converts to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), at physiological pH. MTIC is a potent DNA methylating agent, primarily methylating the O6 and N7 positions of guanine residues, leading to DNA damage and cell death.
The following tables summarize the available preclinical data for CHLS and TMZ.
Table 1: In Vitro Cytotoxicity against C6 Glioma Cells
| Compound | Cell Line | Exposure Time | IC50 (µM) | Citation |
| Chlorambucil-Scopine (CHLS) | C6 | 72 hours | 0.0654 | |
| Chlorambucil (CHL) | C6 | 72 hours | > 400 | |
| Temozolomide (TMZ) | C6 | 72 hours | ~347 - 1138 | [1] |
Table 2: Preclinical Brain Distribution in Rats
| Compound | Administration Route | Brain/Plasma AUC Ratio | Key Findings | Citation |
| Chlorambucil-Scopine (CHLS) | Intravenous | 14.25 (AUC0-t) | AUC0-t and Cmax in the brain were 14.25- and 12.20-fold that of chlorambucil, respectively. | |
| Temozolomide (TMZ) | Intravenous/Oral | ~0.35 - 0.39 | Penetration into the brain is estimated to be 35-39% of plasma levels based on AUC ratio. | [2][3][4] |
Experimental Protocols
This protocol is based on the methodology typically used for assessing the cytotoxicity of compounds against glioma cell lines.
-
Cell Culture: Rat C6 glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., CHLS, chlorambucil, or TMZ). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
This protocol outlines a general procedure for assessing the biodistribution of a compound after intravenous administration in rats.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used for the study.
-
Compound Administration: The test compound (e.g., CHLS or TMZ) is administered via intravenous (IV) injection into the tail vein at a specified dose.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-injection, blood samples are collected via the orbital sinus. Following blood collection, the animals are euthanized, and major organs, including the brain, are harvested.
-
Sample Processing: Blood samples are centrifuged to obtain plasma. Brain and other organ tissues are homogenized.
-
Compound Quantification: The concentration of the compound in plasma and tissue homogenates is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including the area under the concentration-time curve (AUC) for both plasma and brain, are calculated. The brain-to-plasma AUC ratio is then determined to assess the extent of brain penetration.
Mandatory Visualization
Caption: Mechanism of Chlorambucil-Scopine (CHLS) brain delivery and action.
Caption: Workflow for a preclinical biodistribution study.
Hypothetical Application of this compound in Neurodegenerative Diseases
The ability of the this compound moiety to enhance brain uptake of a conjugated drug has potential applications beyond oncology. In neurodegenerative diseases like Alzheimer's, effective drug delivery to the CNS is a major hurdle. While this compound itself is not a treatment for these conditions, it could theoretically be conjugated to drugs like donepezil to improve their therapeutic efficacy.
Comparative Analysis: this compound-Donepezil Conjugate (Hypothetical) vs. Donepezil
This comparison is speculative and serves to illustrate the potential of this compound as a brain-targeting moiety in a different therapeutic context.
-
Donepezil: Donepezil is a reversible inhibitor of acetylcholinesterase (AChE). By inhibiting the breakdown of acetylcholine, it increases the levels of this neurotransmitter in the brain, which is thought to improve cognitive function in Alzheimer's disease.
-
This compound-Donepezil Conjugate (Hypothetical): The this compound moiety would facilitate enhanced transport of donepezil across the BBB, leading to higher concentrations of the drug at its site of action in the CNS. This could potentially lead to improved efficacy at lower systemic doses, thereby reducing peripheral side effects.
The following table presents existing data on the brain distribution of donepezil, which can serve as a baseline for a hypothetical this compound-conjugated version.
Table 3: Preclinical Brain Distribution of Donepezil in Rats
| Compound | Administration Route | Brain/Plasma AUC Ratio | Key Findings | Citation |
| Donepezil | Intramuscular | ~9 | Brain concentrations were found to be approximately nine times higher than plasma concentrations. | [5][6] |
| Donepezil | Oral | ~1.74 - 2.24 (Concentration Ratio) | The concentration in various parts of the brain was 1.74 to 2.24 times the plasma concentration. | [7] |
A hypothetical this compound-donepezil conjugate would be expected to exhibit a significantly higher brain/plasma AUC ratio compared to donepezil alone, similar to the enhancement seen with CHLS.
Mandatory Visualization
Caption: Conceptual diagram of this compound as a brain-targeting moiety.
Conclusion
The available preclinical evidence suggests that this compound holds significant potential as a brain-targeting moiety. The chlorambucil-scopine conjugate has demonstrated markedly superior brain uptake and in vitro anti-glioma activity compared to the parent drug, and its brain-to-plasma concentration ratio appears to be substantially higher than that of the current standard-of-care, temozolomide. While further in vivo efficacy and safety studies are required, the initial data strongly supports the continued investigation of this compound-based prodrugs for the treatment of brain cancers.
Furthermore, the successful application of this compound in the context of oncology opens up exciting possibilities for its use in other CNS disorders where drug delivery across the BBB is a limiting factor. The hypothetical case of a this compound-donepezil conjugate illustrates the potential for this technology to improve the therapeutic index of existing drugs for neurodegenerative diseases. Future research should focus on exploring the versatility of the this compound scaffold with a wider range of therapeutic agents targeting various CNS pathologies.
References
- 1. BKM120 sensitizes C6 glioma cells to temozolomide via suppression of the PI3K/Akt/NF-κB/MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition and pharmacokinetics of temozolomide in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cienciavida.org [cienciavida.org]
- 5. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Scopine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of scopine, a tropane alkaloid. Adherence to these procedures is critical to protect personnel and the environment, building a foundation of trust in your laboratory's safety culture.
Immediate Safety and Handling
Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) guidelines, as local and national regulations must be followed.[1] Always handle this compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Disposal Procedures
This compound, as a bioactive alkaloid, should not be disposed of down the drain or in regular solid waste.[2] The primary method for disposal is through a licensed hazardous waste management company. However, for small residual quantities, a chemical neutralization method via alkaline hydrolysis can be employed to degrade the this compound molecule prior to disposal.
Method 1: Licensed Hazardous Waste Disposal (Recommended)
-
Segregation and Labeling: Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated, properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials, such as strong acids.
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Method 2: Chemical Neutralization via Alkaline Hydrolysis (For Small Residual Quantities)
This compound is an ester and can be hydrolyzed under alkaline conditions to yield tropic acid and this compound, which may further convert to the more stable isomer, oscine.[1] This process breaks down the original bioactive molecule.
Experimental Protocol:
-
Preparation: In a suitable reaction vessel (e.g., a borosilicate glass beaker) within a chemical fume hood, prepare a 5% (w/v) solution of sodium hydroxide or potassium hydroxide in water. Alternatively, a saturated solution of barium hydroxide (baryta water) can be used.[1]
-
Addition of this compound Waste: Slowly add the this compound waste solution to the alkaline solution with stirring. For solid this compound or contaminated materials, add them to the alkaline solution and ensure they are fully submerged.
-
Heating and Reaction: Gently heat the mixture to 60-80°C with continuous stirring for a minimum of 2-4 hours to ensure complete hydrolysis.[1] The reaction can be monitored by techniques such as thin-layer chromatography (TLC) if necessary, to confirm the disappearance of the this compound spot.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution to a pH between 6.5 and 7.5 by slowly adding a dilute acid (e.g., 1M hydrochloric acid). Monitor the pH using a calibrated pH meter.
-
Final Disposal: Once neutralized, the resulting solution, containing tropic acid, this compound/oscine, and salts, can typically be disposed of down the drain with copious amounts of water, pending approval from your local EHS and water treatment authorities.
Data on Alkaline Hydrolysis of Related Tropane Alkaloids
| Tropane Alkaloid | Reagent | Temperature (°C) | Approximate Time | Products |
| Scopolamine | Baryta Water | 60 | Several hours | Tropic acid, Oscine |
| Atropine | Baryta Water | 60 | Several hours | Tropic acid, Tropine |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and demonstrating a commitment to environmental stewardship.
References
Personal protective equipment for handling Scopine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling Scopine, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Hazardous Properties of this compound
This compound, often handled in its hydrochloride salt form, presents several health hazards that necessitate careful handling and the use of appropriate protective equipment.
| Hazard Statement | GHS Classification | References |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | [1][2] |
| Fatal if swallowed or if inhaled | Acute toxicity, oral (Category 1); Acute toxicity, inhalation (Category 2) | [3] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [1][2] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [1][2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1][2] |
| Suspected of damaging fertility or the unborn child | Reproductive toxicity (Category 2) | [3][4] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound to minimize exposure through inhalation, skin contact, or eye contact.
| Protection Type | Recommended Equipment | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Use powder-free gloves made of a material appropriate for the chemicals being handled. Inspect gloves before use and utilize proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory practices.[5][6] |
| Eye and Face Protection | Safety goggles or a face shield | Safety glasses with side shields do not offer adequate protection from splashes. Goggles provide good eye protection, while a face shield offers a fuller range of protection for the face and eyes.[1][6] |
| Skin and Body Protection | Protective clothing (e.g., lab coat, gown) | Wear a long-sleeved lab coat or gown. Consider a disposable gown to prevent cross-contamination.[2][6] |
| Respiratory Protection | NIOSH-approved respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection or in case of significant dust generation, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[5] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Operational and Disposal Plan
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoiding Dust Formation: When working with the solid form, take care to avoid the formation of dust.[5]
-
Preventing Contact: Avoid direct contact with the skin, eyes, and clothing.[1] In case of contact, follow the first aid measures outlined in the Safety Data Sheet.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance.[2]
Accidental Release Measures:
In the event of a spill, evacuate personnel to a safe area.[5] Wearing appropriate PPE, cover the spill with an absorbent material, and collect it into a suitable, closed container for disposal.[5] Avoid creating dust during the cleanup process.
Disposal Plan:
-
Waste Segregation: All waste materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, should be collected in designated, sealed containers.[5]
-
Labeling: Clearly label all waste containers with the contents.
-
Regulatory Compliance: The disposal of this compound waste must be carried out in accordance with all applicable local, state, and federal regulations.[2] Do not dispose of it with household garbage or allow it to enter the sewage system. Contact your institution's environmental health and safety office for specific disposal procedures.
References
- 1. This compound hydrochloride or this compound HCl Manufacturers, with SDS [mubychem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound hydrochloride | C8H14ClNO2 | CID 24720972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. capotchem.com [capotchem.com]
- 6. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
